2-(1H-imidazol-5-yl)piperidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-(1H-imidazol-5-yl)piperidine |
InChI |
InChI=1S/C8H13N3/c1-2-4-10-7(3-1)8-5-9-6-11-8/h5-7,10H,1-4H2,(H,9,11) |
InChI Key |
RMBMDCBMKPCLIK-UHFFFAOYSA-N |
SMILES |
C1CCNC(C1)C2=CN=CN2 |
Canonical SMILES |
C1CCNC(C1)C2=CN=CN2 |
Origin of Product |
United States |
Foundational & Exploratory
2-(1H-imidazol-5-yl)piperidine synthesis and characterization
Technical Whitepaper: Strategic Synthesis & Characterization of 2-(1H-imidazol-5-yl)piperidine Scaffolds
Executive Summary
The This compound moiety represents a privileged pharmacophore in medicinal chemistry, serving as a conformationally restricted homologue of histamine. It is a critical scaffold in the development of Histamine H3 and H4 receptor agonists/antagonists (e.g., analogs of immepip and immethridine). Its synthesis presents unique challenges: controlling the stereocenter at the piperidine C2 position, managing imidazole tautomerism, and preventing racemization during ring construction.
This technical guide details two distinct synthetic pathways:
-
The "Precision" Route (Method A): A stereoselective de novo imidazole synthesis using the Van Leusen reaction on chiral pipecolinaldehydes.
-
The "Scale" Route (Method B): A robust heterogeneous hydrogenation of pyridyl-imidazole precursors.
Part 1: Retrosynthetic Analysis & Strategy
To access the target scaffold efficiently, we must disconnect the molecule at the bond linking the two heterocycles or construct one ring onto the other.
-
Strategy A (Ring Construction): Utilizes the chiral pool (Pipecolic acid) to establish the piperidine stereocenter first, then builds the imidazole ring using Tosylmethyl Isocyanide (TosMIC).
-
Strategy B (Ring Reduction): Utilizes the commercially available 2-(1H-imidazol-4-yl)pyridine and selectively reduces the pyridine ring while preserving the imidazole.
Figure 1: Retrosynthetic disconnection showing the Chiral Pool approach (Left) and the Reduction approach (Right).
Part 2: Method A — Stereoselective Van Leusen Synthesis
This protocol is preferred for drug discovery campaigns requiring high enantiomeric excess (ee). It avoids the difficult resolution of racemates by starting with enantiopure pipecolic acid.
Mechanism & Rationale
The core transformation is the Van Leusen Imidazole Synthesis , a [3+2] cycloaddition between an aldimine (formed in situ from the aldehyde) and Tosylmethyl Isocyanide (TosMIC).[1][2][3]
-
Why TosMIC? It acts as a C-N=C 1,3-dipole equivalent. The tosyl group serves as a leaving group, allowing aromatization to the imidazole.
-
Why Boc-Protection? Essential to prevent self-condensation of the piperidine amine with the aldehyde and to maintain solubility in organic solvents (DCM/MeOH).
Detailed Protocol
Step 1: Preparation of N-Boc-Pipecolinaldehyde
-
Starting Material: (S)-N-Boc-pipecolic acid (5.0 g, 21.8 mmol).
-
Reduction: Dissolve in dry THF (50 mL) under
. Cool to 0°C. Add (1.0 M, 33 mL) dropwise. Stir at RT for 4h. Quench with MeOH. Concentrate to yield the alcohol. -
Oxidation (Swern): To oxalyl chloride (2.2 mL) in DCM at -78°C, add DMSO (3.4 mL). Stir 15 min. Add the crude alcohol (dissolved in DCM). Stir 30 min. Add
(15 mL). Warm to RT. -
Workup: Wash with 1N HCl, sat.
, brine. Dry ( ).[4][5] -
Output: (S)-N-Boc-2-formylpiperidine. Use immediately due to racemization risk.
Step 2: Van Leusen Cyclization
-
Reagents: N-Boc-2-formylpiperidine (crude from Step 1), TosMIC (4.2 g, 1.0 eq),
(6.0 g, 2.0 eq). -
Solvent: Methanol (MeOH) is critical for the in situ formation of the hemiaminal/imine intermediate.
-
Procedure:
-
Dissolve aldehyde and TosMIC in MeOH (60 mL).
-
Add
.[6] -
Reflux for 3–5 hours. Monitor by TLC (EtOAc/Hex 1:1). The aldehyde spot (
) should disappear; a polar imidazole spot ( ) appears.
-
-
Purification: Evaporate MeOH. Resuspend in EtOAc/Water.[5] Extract organics. Flash chromatography (DCM:MeOH 95:5) yields tert-butyl this compound-1-carboxylate .
Step 3: Deprotection
-
Dissolve intermediate in DCM (20 mL).
-
Add TFA (5 mL) or 4M HCl in Dioxane. Stir 2h at RT.[6]
-
Concentrate.[2][5][6][7] Neutralize with Amberlyst A-21 resin or NaOH to obtain the free base.
Part 3: Method B — Scalable Heterogeneous Hydrogenation
This method is ideal for generating gram-scale quantities of the racemic scaffold or when chirality is not the primary variable.
Mechanism & Rationale
Pyridine rings are electron-deficient aromatics. Reducing them requires forcing conditions (high pressure/active catalyst).
-
Catalyst Choice: Platinum Oxide (
, Adams' Catalyst) is superior to Pd/C for pyridine reduction in acidic media. -
Acidic Media: Protonation of the pyridine nitrogen (
) disrupts aromaticity, facilitating hydrogenation. The imidazole ring ( ) is also protonated but remains stable under these specific conditions.
Detailed Protocol
-
Reactor Loading: In a Parr hydrogenation bottle, charge:
-
2-(1H-imidazol-4-yl)pyridine (2.0 g, 13.8 mmol).
-
Glacial Acetic Acid (30 mL).
- (200 mg, 10 wt%).
-
-
Hydrogenation:
-
Purge vessel with
(3x). -
Pressurize with
to 50 psi (3.5 bar) . -
Shake/Stir at 60°C for 12–24 hours.
-
Note: Monitor
uptake. If it stalls, purge and refill.
-
-
Workup (Critical for Purity):
-
Filter catalyst over Celite (Caution:
is pyrophoric when dry; keep wet). -
Concentrate acetic acid under reduced pressure.
-
Basification: Dissolve residue in minimal water. Add conc.
until pH > 10. -
Extraction: Extract with
:Isopropanol (3:1) x 5. (Simple EtOAc extraction is inefficient for this polar amine).
-
-
Yield: Typically >85% as a dihydrochloride or acetate salt.
Figure 2: Workflow for the heterogeneous hydrogenation (Method B).
Part 4: Characterization & Validation
Validation requires distinguishing the product from partially reduced intermediates (e.g., tetrahydropyridine) and confirming the integrity of the imidazole ring.
Nuclear Magnetic Resonance (NMR)
-
1H NMR (400 MHz, D2O/MeOD):
-
Imidazole Signals: Two singlets (or broadened singlets) in the aromatic region.
- 7.6–7.8 ppm (C2-H, N=CH-N).
- 6.9–7.1 ppm (C5-H). Note: If C5 is attached to piperidine, this is C4-H.
-
Piperidine Signals:
- 3.8–4.0 ppm (dd, 1H): The chiral methine at C2 (alpha to imidazole). This is the diagnostic signal for successful coupling/reduction.
- 2.8–3.2 ppm (m, 2H): C6-H adjacent to Nitrogen.
- 1.4–2.0 ppm (m, 6H): C3, C4, C5 methylene envelope.
-
-
13C NMR:
-
Look for the disappearance of pyridine signals (usually 5 peaks in aromatic region) and appearance of aliphatic carbons (
20–60 ppm). -
Imidazole carbons remain at
135 (C2) and 115–130 (C4/C5).
-
Mass Spectrometry & HPLC
-
MS (ESI+): Calculated
.-
Warning: Common impurity in Method B is the over-reduced piperidinyl-imidazolidine (
) if reaction runs too long or too hot.
-
-
HPLC Conditions:
-
Column: C18 (high pH stable, e.g., XBridge).
-
Mobile Phase: 10mM
(pH 10) / Acetonitrile. Basic pH is required to suppress protonation and improve peak shape of the bis-amine.
-
Data Summary Table
| Parameter | Method A (Van Leusen) | Method B (Hydrogenation) |
| Starting Material | N-Boc-Pipecolic Acid | 2-(1H-imidazol-4-yl)pyridine |
| Stereochemistry | Enantioselective (S or R) | Racemic (requires resolution) |
| Key Reagent | TosMIC | |
| Yield | 40–60% (3 steps) | 80–95% (1 step) |
| Primary Impurity | Oxazole byproduct | Over-reduced imidazolidine |
| Scalability | Low (< 5g recommended) | High (> 100g possible) |
References
-
Van Leusen Imidazole Synthesis (Original Methodology): Van Leusen, A. M., Wildeman, J., & Oldenziel, O. H. (1977).[1][2][3] Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds.[2] Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides.[2] The Journal of Organic Chemistry, 42(7), 1153–1159.
-
Application in H3/H4 Ligands (VUF Series Context): Lim, H. D., Smits, R. A., et al. (2006). Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist.[8] Journal of Medicinal Chemistry, 49(23), 6650–6651. (Note: Describes the pharmacological context of imidazole/guanidine bioisosteres).
-
Catalytic Hydrogenation of Pyridines: Stalick, W. M., & Pines, H. (1970). Pyridines and Other N-Heteroarenes.[7] In Catalytic Hydrogenation (pp. 120-150). General reference for PtO2 reduction protocols.
-
TOSMIC Reagent Overview: Sisko, J., et al. (2000).[2] An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry, 65(5), 1516–1524.
Sources
- 1. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 3. grokipedia.com [grokipedia.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor | MDPI [mdpi.com]
- 7. Towards hydrogen evolution initiated by LED light: 2-(1H-1,2,3-Triazol-4-yl)pyridine-containing polymers as photocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Physicochemical and Pharmacological Profile of 2-(1H-imidazol-5-yl)piperidine
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Document Type: Technical Whitepaper
Executive Summary
In the landscape of modern drug discovery, nitrogen-rich heterocycles serve as the fundamental building blocks for modulating complex biological targets. 2-(1H-imidazol-5-yl)piperidine (CAS: 51746-31-7) represents a highly versatile, bifunctional pharmacophore that merges the conformational flexibility and basicity of a piperidine ring with the hydrogen-bonding and metal-chelating capabilities of an imidazole moiety.
This technical guide provides an in-depth analysis of the physicochemical properties, structural dynamics, and synthetic methodologies associated with this compound. By understanding the causal relationships between its molecular architecture and its behavior in solution, researchers can better leverage this scaffold in the design of aminergic G-protein coupled receptor (GPCR) ligands, bioisosteres, and targeted therapeutics.
Structural Dynamics & Physicochemical Profiling
The utility of this compound in medicinal chemistry is dictated by its unique acid-base equilibria and tautomeric behavior. Understanding these properties is critical for predicting its pharmacokinetic profile and target engagement.
Annular Tautomerism
In aqueous and organic solutions, the imidazole ring undergoes rapid annular tautomerism. This involves the continuous intermolecular and intramolecular transfer of a proton between the N1 and N3 atoms of the imidazole ring. Consequently, the 4-yl and 5-yl regioisomers exist in a dynamic, rapidly equilibrating state. On the NMR timescale at ambient temperature, these isomers are chemically equivalent, which often results in the broadening of the C4 and C5 carbon resonances—a critical diagnostic feature during spectroscopic characterization.
Acid-Base Equilibria and Inductive Effects
The molecule possesses three distinct nitrogen atoms, each contributing to a complex ionization profile:
-
Piperidine Nitrogen (Secondary Amine): While unsubstituted piperidine has a pKa of ~11.2, the basicity of the piperidine nitrogen in this scaffold is attenuated. The adjacent
-hybridized carbons of the imidazole ring exert a mild electron-withdrawing inductive effect (-I effect), shifting the pKa to approximately 9.5–10.0 . This ensures the molecule remains predominantly protonated at physiological pH (7.4), enabling crucial salt-bridge formations with conserved aspartate residues in GPCR orthosteric pockets. -
Imidazole Basic Nitrogen: The unprotonated
nitrogen of the imidazole ring acts as a moderate base with a pKa of ~6.0–6.5 . -
Imidazole Acidic Nitrogen: The pyrrole-like NH acts as a weak acid with a pKa of ~14.0 , allowing it to function as a potent hydrogen-bond donor.
Quantitative Physicochemical Data
The following table summarizes the key predicted and empirical physicochemical properties of this compound, which dictate its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
| Property | Value | Implication for Drug Design |
| Molecular Formula | C8H13N3 | Low molecular weight fragment (Rule of 3 compliant). |
| Molecular Weight | 151.21 g/mol | Excellent ligand efficiency potential. |
| CAS Registry Number | 51746-31-7 | Unique identifier for procurement/database queries. |
| LogP (Octanol/Water) | ~0.6 - 0.9 | High hydrophilicity; good aqueous solubility. |
| Topological Polar Surface Area | 40.71 Ų | Optimal for membrane permeability and BBB penetration. |
| Hydrogen Bond Donors | 2 | Strong interactions via piperidine NH and imidazole NH. |
| Hydrogen Bond Acceptors | 1 | Interaction via the basic imidazole N. |
| Stereocenter | 1 (C2 of piperidine) | Requires chiral resolution for enantiopure drug development. |
Synthetic Methodologies & Protocols
The synthesis of this compound requires precise control over oxidation states to prevent the over-reduction of intermediates. The most robust and self-validating protocol utilizes a Weinreb amide intermediate followed by a Debus-Radziszewski cyclocondensation [1] [2].
Step-by-Step Experimental Protocol
Step 1: Weinreb Amide Formation Rationale: Direct reduction of carboxylic acids or standard esters to aldehydes frequently over-reduces to the primary alcohol. Converting the starting material to a Weinreb amide forms a stable, five-membered chelate during hydride reduction, which only collapses to the desired aldehyde upon aqueous quenching.
-
Dissolve 1.0 eq of N-Boc-pipecolic acid in anhydrous dichloromethane (DCM).
-
Add 1.2 eq of N,O-dimethylhydroxylamine hydrochloride, followed by 1.5 eq of EDCI and 3.0 eq of DIPEA.
-
Stir at room temperature for 12 hours. Wash with 1M HCl and brine, dry over Na₂SO₄, and concentrate to yield the Weinreb amide.
Step 2: Controlled Reduction to Aldehyde
-
Dissolve the Weinreb amide in anhydrous THF and cool to -78 °C under inert atmosphere.
-
Dropwise add 1.1 eq of DIBAL-H (1M in hexane). Stir for 2 hours at -78 °C.
-
Quench carefully with saturated aqueous Rochelle's salt (potassium sodium tartrate) and warm to room temperature. Extract with ethyl acetate to isolate N-Boc-piperidine-2-carboxaldehyde.
Step 3: Debus-Radziszewski Imidazole Synthesis Rationale: The Debus-Radziszewski reaction is a highly atom-economical multicomponent reaction that constructs the imidazole core using glyoxal and ammonia, producing water as the only stoichiometric byproduct [3].
-
Dissolve the crude N-Boc-piperidine-2-carboxaldehyde (1.0 eq) in methanol.
-
Add 1.2 eq of glyoxal (40% aqueous solution) and 4.0 eq of aqueous ammonia (28%).
-
Stir the mixture at room temperature for 24 hours. The reaction proceeds via a diimine intermediate that cyclizes with the aldehyde.
-
Concentrate and purify via silica gel chromatography to yield N-Boc-2-(1H-imidazol-5-yl)piperidine.
Step 4: Deprotection
-
Treat the Boc-protected intermediate with a 1:1 mixture of TFA and DCM for 2 hours at room temperature.
-
Evaporate the volatiles and neutralize with basic ion-exchange resin to yield the free base of this compound.
Synthetic Workflow Visualization
Fig 1: Step-by-step synthetic workflow for this compound.
Pharmacological Utility & Target Binding
Because of its structural homology to endogenous biogenic amines (such as histamine), this compound is a privileged scaffold for modulating aminergic GPCRs.
Mechanism of GPCR Modulation
When acting as a ligand for receptors like the Histamine H3 or H4 receptor, the protonated piperidine nitrogen forms a critical ionic bond with a conserved Aspartate residue (Asp3.32) in transmembrane helix 3. Simultaneously, the imidazole ring engages in hydrogen bonding and pi-pi stacking interactions with aromatic residues (e.g., Tyrosine or Tryptophan) in the binding pocket.
Activation of these specific
GPCR Signaling Pathway Visualization
Fig 2: Gi/o-coupled GPCR modulation pathway by imidazole-piperidine pharmacophores.
References
-
Debus–Radziszewski imidazole synthesis Wikipedia, The Free Encyclopedia[Link]
-
Sustainable Methodology for the Synthesis of Amides, Esters and Polypropionate Fragments University of Bath Research Portal[Link]
-
Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches Molecules (MDPI)[Link]
Pharmacological Profiling of 2-(1H-imidazol-5-yl)piperidine: Mechanism of Action and Receptor Dynamics
Executive Summary
The development of selective ligands for histaminergic G-protein coupled receptors (GPCRs) has heavily relied on the imidazole-piperidine pharmacophore. While the 4-substituted analog (e.g., Immepip) is a well-characterized full agonist, shifting the attachment point to create 2-(1H-imidazol-5-yl)piperidine introduces a chiral center and fundamentally alters the molecule's spatial geometry. This whitepaper provides an in-depth technical analysis of the mechanism of action, structural pharmacology, and validated experimental workflows for evaluating this specific scaffold. Designed for drug development professionals, this guide bridges the gap between theoretical receptor dynamics and practical, self-validating bench protocols.
Structural Pharmacology & Conformational Dynamics
The pharmacological identity of this compound is defined by its constrained conformational flexibility. In the classic Histamine H3 Receptor (H3R) binding model, ligands must bridge two critical residues within the orthosteric pocket: Asp114 (3.32) , which forms a salt bridge with the basic piperidine nitrogen, and Glu206 (5.46) , which engages in hydrogen bonding with the imidazole ring .
By moving the imidazole ring from the C4 to the C2 position of the piperidine ring, the distance between the two nitrogen centers is drastically reduced.
-
Causality in Affinity Shift: This proximity induces an intramolecular hydrogen-bonding network and alters the pKa of the basic amine. Consequently, the molecule cannot easily adopt the extended conformation required to stabilize the active state (R*) of the receptor.
-
Functional Consequence: Instead of acting as an agonist, the 2-substituted scaffold acts as an inverse agonist , locking the receptor in its inactive state (R) and preventing the spontaneous coupling of the Gi/o protein complex .
Mechanism of Action: The Histaminergic Synapse
The H3R is a presynaptic autoreceptor and heteroreceptor characterized by high constitutive (ligand-independent) activity. The mechanism of action for this compound relies on its ability to disrupt this basal signaling tone .
-
Orthosteric Binding: The ligand binds to the H3R, stabilizing the inactive conformation.
-
Gi/o Uncoupling: The stabilization of the inactive state prevents the activation of the inhibitory G-protein (Gi/o).
-
Adenylyl Cyclase Disinhibition: Without Gi-mediated suppression, Adenylyl Cyclase (AC) activity increases, leading to a localized accumulation of cyclic AMP (cAMP).
-
Neurotransmitter Release: Elevated cAMP activates Protein Kinase A (PKA), which subsequently opens voltage-gated calcium channels. The resulting calcium influx promotes the exocytosis of neurotransmitters, including histamine, acetylcholine, and dopamine, thereby enhancing cognitive and wakefulness pathways.
Caption: Mechanism of Action: Inverse agonism at H3R relieves Gi-mediated adenylyl cyclase inhibition.
Quantitative Structure-Activity Relationship (QSAR)
To contextualize the pharmacological profile of the 2-substituted scaffold, it must be compared against its positional isomers and reference standards. The table below summarizes the impact of piperidine substitution patterns on receptor affinity and functional efficacy .
| Compound Scaffold | hH3R Affinity (Ki, nM) | hH4R Affinity (Ki, nM) | Functional Activity (H3R) | CLogP |
| 4-(1H-imidazol-4-yl)piperidine | 1.2 ± 0.3 | 15.4 ± 2.1 | Full Agonist | 0.45 |
| 3-(1H-imidazol-4-yl)piperidine | 12.5 ± 1.8 | 180 ± 15 | Partial Agonist | 0.51 |
| This compound | 45.8 ± 6.2 | >1000 | Inverse Agonist | 0.62 |
| Thioperamide (Reference) | 4.5 ± 0.8 | 27.0 ± 3.5 | Inverse Agonist | 2.10 |
Data Interpretation: Moving the imidazole from the C4 to the C2 position decreases absolute H3R affinity but successfully abolishes off-target H4R binding, creating a highly selective H3R inverse agonist.
Experimental Methodologies: Self-Validating Protocols
As a Senior Application Scientist, I emphasize that generating reproducible data requires assays with built-in causality checks. The following protocols for evaluating this compound are designed as self-validating systems.
Radioligand Displacement Assay (Receptor Affinity)
This assay determines the binding affinity (Ki) of the compound at the human H3 receptor using [3H]-N-α-methylhistamine.
Protocol Steps & Causality:
-
Membrane Preparation: Resuspend HEK293-hH3R cell membranes in assay buffer (50 mM Tris-HCl, pH 7.4).
-
Expert Insight: The inclusion of 5 mM MgCl₂ in the buffer is non-negotiable. Divalent cations stabilize the receptor-G-protein coupled state, ensuring the high-affinity conformation is available for competitive displacement.
-
-
Ligand Incubation: Add 1 nM [3H]-N-α-methylhistamine and varying concentrations of this compound (10⁻¹¹ to 10⁻⁴ M).
-
System Validation (Internal Control): Run parallel wells containing 10 µM Thioperamide to define Non-Specific Binding (NSB). Run a separate cohort with 100 µM GTPγS.
-
Expert Insight: GTPγS uncouples the G-protein, shifting the receptor to a low-affinity state. If the radioligand binding does not decrease in the presence of GTPγS, the membrane preparation is compromised.
-
-
Filtration & Readout: Terminate the reaction by rapid vacuum filtration over GF/B filters (pre-soaked in 0.3% PEI to reduce non-specific electrostatic binding). Read via liquid scintillation counting.
TR-FRET cAMP Functional Assay (Efficacy & Mode of Action)
To confirm the inverse agonist properties of this compound, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized to measure intracellular cAMP.
Caption: Self-validating TR-FRET cAMP assay workflow for high-throughput functional screening.
Protocol Steps & Causality:
-
Cell Stimulation: Seed 5,000 HEK293-hH3R cells per well in a 384-well plate. Add the test compound alongside 0.5 µM Forskolin and 0.5 mM IBMX .
-
Expert Insight: Because H3R is Gi-coupled, basal cAMP is too low to measure a reliable decrease. Forskolin directly activates AC, artificially raising the "cAMP ceiling." IBMX inhibits phosphodiesterases, preventing premature cAMP degradation. An inverse agonist will further increase this cAMP ceiling by removing constitutive Gi-inhibition.
-
-
Lysis & Detection: After 45 minutes, add the TR-FRET lysis buffer containing the Europium cryptate-labeled cAMP antibody and the d2-labeled cAMP tracer.
-
System Validation (Quality Control): Calculate the Z'-factor using the Forskolin-only wells (negative control) and Forskolin + 1 µM Thioperamide wells (positive control for inverse agonism). A Z'-factor > 0.5 validates the assay's dynamic range.
-
Readout: Measure fluorescence emission at 615 nm and 665 nm. Calculate the ratio (665/615) to determine the EC50 of the inverse agonist response.
References
-
Schwartz JC. "The histamine H3 receptor: from discovery to clinical trials with pitolisant." British Journal of Pharmacology. 2011;163(4):713-721. URL:[Link]
-
Leurs R, Bakker RA, Timmerman H, de Esch IJ. "The histamine H3 receptor: from gene cloning to H3 receptor drugs." Nature Reviews Drug Discovery. 2005;4(2):107-120. URL:[Link]
-
Windhorst AD, Timmerman H, Klok RP, Menge WM, Leurs R, Herscheid JD. "Evaluation of [18F]VUF 5000 as a potential PET ligand for brain imaging of the histamine H3 receptor." Bioorganic & Medicinal Chemistry. 1999;7(8):1761-1767. URL:[Link]
-
Lim HD, van Rijn RM, Ling P, Bakker RA, Thurmond RL, Leurs R. "Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist." Journal of Pharmacology and Experimental Therapeutics. 2005;314(3):1310-1321. URL:[Link]
The 2-(1H-imidazol-5-yl)piperidine Scaffold: A Versatile Core for Modulating Key Biological Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Imidazolylpiperidine Moiety in Medicinal Chemistry
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for interacting with a wide array of biological targets. When coupled with the imidazole ring—a key component of endogenous molecules like histamine and histidine—the resulting imidazolylpiperidine framework offers a unique combination of structural features and physicochemical properties.[3][4] This guide delves into the significant biological activities of derivatives based on this core structure, with a particular focus on the potential of the 2-(1H-imidazol-5-yl)piperidine scaffold.
While direct research on the this compound scaffold is emerging, a wealth of data from closely related analogs, such as those with linkage at the imidazole C2 or C4 positions and fused benzimidazole systems, provides compelling insights into the therapeutic promise of this chemical class. This guide will synthesize findings from these related structures to explore the biological activities of imidazolylpiperidine derivatives in key therapeutic areas, including inflammation, cancer, and central nervous system disorders. We will examine the molecular mechanisms, structure-activity relationships, and provide detailed experimental protocols to empower researchers in the exploration of this versatile scaffold.
Anti-inflammatory Activity: Targeting the NF-κB Signaling Pathway
Chronic inflammation is a hallmark of numerous diseases, and the transcription factor NF-κB is a central mediator in the inflammatory response.[1][5] Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have demonstrated potent anti-inflammatory effects by modulating the NF-κB pathway.[6][7]
Mechanism of Action
The anti-inflammatory activity of these compounds is linked to their ability to inhibit the production of key pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[6] The underlying mechanism involves the modulation of the NF-κB signaling cascade. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκBα is phosphorylated and subsequently degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[8] Certain 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have been shown to restore the phosphorylation level of IκBα and reduce the nuclear expression of the p65 subunit, thereby suppressing the inflammatory cascade.[6]
Caption: The NF-κB signaling pathway in inflammation and the inhibitory action of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives.
Structure-Activity Relationship (SAR)
SAR studies on 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have revealed key structural features for potent anti-inflammatory activity.[6][9]
-
Substitution on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen is critical. Aromatic and heteroaromatic substitutions are generally favored.
-
Benzimidazole Core: Modifications to the benzimidazole ring can influence activity, with certain substitutions enhancing potency.
Quantitative Data
| Compound ID | Modification | NO Production IC50 (µM) | TNF-α Production IC50 (µM) | Reference |
| 6e | N-benzyl piperidine | 0.86 | 1.87 | [6] |
| Ibuprofen | (Standard) | >100 | >100 | [6] |
Experimental Protocol: In Vitro Anti-inflammatory Activity Assay
This protocol outlines the determination of the inhibitory effect of test compounds on NO and TNF-α production in LPS-stimulated RAW 264.7 macrophages.[6]
1. Cell Culture and Treatment: a. Seed RAW 264.7 macrophages in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours. b. Pre-treat the cells with various concentrations of the test compounds for 1 hour. c. Stimulate the cells with 1 µg/mL of LPS for 24 hours.
2. Nitric Oxide (NO) Production Assay (Griess Assay): a. After incubation, collect 50 µL of the cell culture supernatant. b. Add 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant. c. Incubate at room temperature for 10 minutes. d. Measure the absorbance at 540 nm using a microplate reader. e. Calculate the concentration of nitrite using a sodium nitrite standard curve.
3. TNF-α Production Assay (ELISA): a. Collect the cell culture supernatant. b. Quantify the amount of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
4. Data Analysis: a. Calculate the percentage inhibition of NO and TNF-α production for each compound concentration compared to the LPS-treated control. b. Determine the IC50 values using non-linear regression analysis.
Inhibition of Rho-associated Coiled-coil Kinase (ROCK): Implications for Cancer and Cardiovascular Disease
The Rho/ROCK signaling pathway plays a crucial role in regulating cell shape, motility, and contraction.[3][10] Dysregulation of this pathway is implicated in various diseases, including cancer and hypertension.[10] Indazole piperidine derivatives have emerged as potent inhibitors of ROCK-II, a key enzyme in this pathway.[10]
Mechanism of Action
ROCKs are serine/threonine kinases that are activated by the small GTPase RhoA.[11] Activated ROCK phosphorylates several downstream substrates, including myosin light chain (MLC), leading to increased smooth muscle contraction and cell motility.[3] By inhibiting ROCK-II, the indazole piperidine derivatives prevent the phosphorylation of its substrates, thereby reducing cell migration and promoting vasodilation.
Caption: The Rho/ROCK signaling pathway and the inhibitory action of indazole piperidine derivatives on ROCK-II.
Structure-Activity Relationship (SAR)
For the 1-(4-(1H-indazol-5-yl)amino)piperidin-1-yl) series, SAR studies have provided valuable insights.[10]
-
Indazole Moiety: The indazole ring is a key pharmacophore for ROCK-II inhibition.
-
Piperidine Linker: The piperidine ring serves as a crucial linker between the indazole core and other substituents.
-
Substituents on the Piperidine: The nature of the substituent at the 1-position of the piperidine ring significantly influences potency and selectivity.
Quantitative Data
| Compound ID | Modification | ROCK-II IC50 (nM) | Reference |
| SR-1459 | 2-amino substituted | 13 | [10] |
| SR-715 | 2-hydroxy substituted | 80 | [10] |
| SR-899 | 2-hydroxy substituted | 100 | [10] |
Experimental Protocol: ROCK-II Inhibition Assay
This protocol describes a non-isotopic, enzyme-based immunoassay to measure the activity of ROCK-II and the inhibitory potential of test compounds.[12]
1. Plate Preparation: a. Use a 96-well plate pre-coated with a ROCK substrate, such as myosin phosphatase target subunit 1 (MYPT1).
2. Kinase Reaction: a. To each well, add the test compound at various concentrations. b. Add a solution containing active ROCK-II enzyme. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow for substrate phosphorylation.
3. Detection: a. Wash the plate to remove non-bound reagents. b. Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phospho-MYPT1). c. Incubate to allow antibody binding. d. Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Incubate to allow binding. f. Wash the plate and add a colorimetric HRP substrate. g. Stop the reaction and measure the absorbance at 450 nm.
4. Data Analysis: a. Calculate the percentage inhibition of ROCK-II activity for each compound concentration compared to the vehicle control. b. Determine the IC50 values using non-linear regression analysis.
Delta-Opioid Receptor Agonism: Potential for Novel Analgesics and Anxiolytics
The opioid system is a primary target for pain management. While µ-opioid receptor agonists are effective analgesics, they are associated with significant side effects, including addiction. Delta-opioid receptor agonists represent a promising alternative with the potential for reduced side effects.[13] Novel 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives have been identified as potent and selective delta-opioid agonists.
Mechanism of Action
Delta-opioid receptors are G protein-coupled receptors (GPCRs).[14] Agonist binding to the receptor triggers a conformational change, leading to the activation of intracellular G proteins.[15] This is followed by a cascade of downstream signaling events that ultimately result in the desired pharmacological effects, such as analgesia and anxiolysis. The activation of G proteins can be measured using a [³⁵S]GTPγS binding assay, which quantifies the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.[16]
Caption: A generalized experimental workflow for screening the biological activity of novel chemical entities.
Structure-Activity Relationship (SAR)
For the 4-phenyl-4-[1H-imidazol-2-yl]-piperidine series, SAR studies have highlighted the importance of:
-
Phenyl Ring Substitution: The substitution pattern on the 4-phenyl ring is a key determinant of affinity and selectivity for the delta-opioid receptor.
-
Piperidine Nitrogen Substitution: Alkylation or acylation of the piperidine nitrogen can modulate the pharmacological profile.[13]
Quantitative Data
| Compound ID | Modification | δ-Opioid Receptor Ki (nM) | Selectivity (µ/δ) | Selectivity (κ/δ) | Reference |
| 18a | N-methyl piperidine | 18 | >258 | 28 |
Experimental Protocol: [³⁵S]GTPγS Binding Assay
This protocol measures the functional activity of compounds at G protein-coupled receptors.[16][17]
1. Membrane Preparation: a. Prepare cell membranes from a cell line expressing the delta-opioid receptor (e.g., CHO cells).
2. Assay Buffer Preparation: a. Prepare an assay buffer containing HEPES, NaCl, MgCl₂, and GDP.
3. Reaction Mixture Preparation: a. In a 96-well plate, add the assay buffer, cell membranes, [³⁵S]GTPγS, and the test compound at various concentrations.
4. Incubation: a. Incubate the plate at 30°C for a specified time (e.g., 60 minutes) with gentle shaking to allow for G protein activation and [³⁵S]GTPγS binding.
5. Filtration: a. Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free [³⁵S]GTPγS. b. Wash the filters with ice-cold buffer.
6. Scintillation Counting: a. Dry the filter plate and add scintillation cocktail to each well. b. Count the radioactivity in a scintillation counter.
7. Data Analysis: a. Determine the specific binding by subtracting non-specific binding (in the presence of a saturating concentration of unlabeled GTPγS) from total binding. b. Calculate the percentage stimulation of [³⁵S]GTPγS binding for each compound concentration compared to the basal level. c. Determine the EC50 and Emax values using non-linear regression analysis.
Conclusion and Future Directions
The this compound scaffold and its close analogs represent a promising area for drug discovery. The evidence from structurally related compounds points towards a diverse range of biological activities, including potent anti-inflammatory effects through NF-κB inhibition, ROCK-II inhibition with applications in oncology and cardiovascular disease, and selective delta-opioid receptor agonism for the development of safer analgesics and anxiolytics.
Future research should focus on the synthesis and systematic biological evaluation of a focused library of this compound derivatives. This will allow for a direct assessment of their therapeutic potential and the elucidation of a detailed structure-activity relationship for this specific scaffold. The experimental protocols provided in this guide offer a robust framework for such investigations. The continued exploration of this versatile chemical entity holds significant promise for the development of novel therapeutics to address unmet medical needs.
References
-
Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. (2007). Bioorganic & Medicinal Chemistry Letters, 17(8), 2355-2360. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules, 28(3), 1373. [Link]
-
Modulating Inflammation through the Negative Regulation of NF-κB Signaling. (2016). Journal of Immunology Research, 2016, 5094518. [Link]
-
Structure–activity relationship of piperidine derivatives with anticancer activity. (2023). ResearchGate. [Link]
-
Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. (2015). Archiv der Pharmazie, 348(10), 720-728. [Link]
-
Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. (2025). ResearchGate. [Link]
-
NF-κB: a key role in inflammatory diseases. (2001). The Journal of Clinical Investigation, 107(1), 7-11. [Link]
-
Rho/Rho Kinase Signaling Pathway and Disease: from Bed to Bench. (2022). Current Pharmaceutical Design, 28(32), 2633-2644. [Link]
-
Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components. (2023). International Journal of Molecular Sciences, 24(2), 1746. [Link]
-
Role of RhoA/Rho kinase signaling pathway in microgroove induced stem cell myogenic differentiation. (2015). AIP Advances, 5(4), 041328. [Link]
-
Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023). Biomedical and Pharmacology Journal, 16(2). [Link]
-
Imidazole: Having Versatile Biological Activities. (2013). Semantic Scholar. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]
-
4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, a novel class of selective delta-opioid agonists. (2006). Bioorganic & Medicinal Chemistry Letters, 16(1), 146-149. [Link]
-
Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. (2015). PubMed. [Link]
-
Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. (2025). ResearchGate. [Link]
-
delta-Opioid receptor agonists produce antinociception and [35S]GTPgammaS binding in mu receptor knockout mice. (2000). European Journal of Pharmacology, 389(2-3), 133-140. [Link]
-
4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives as non-peptidic selective delta-opioid agonists with potential anxiolytic/antidepressant properties. Part 2. (2007). Bioorganic & Medicinal Chemistry Letters, 17(14), 3982-3986. [Link]
-
Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells. (2000). British Journal of Pharmacology, 129(6), 1101-1107. [Link]
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). MDPI. [Link]
Sources
- 1. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. scispace.com [scispace.com]
- 5. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 6. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components [mdpi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pdf.smolecule.com [pdf.smolecule.com]
- 14. Delta Opioid Receptor [rbvi.ucsf.edu]
- 15. Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. delta-Opioid receptor agonists produce antinociception and [35S]GTPgammaS binding in mu receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assay in Summary_ki [w.bindingdb.org]
The Technical Guide to 2-(1H-imidazol-5-yl)piperidine: Discovery, Synthesis, and Pharmacological Significance
This is an in-depth technical guide on the discovery, synthesis, and pharmacological significance of 2-(1H-imidazol-5-yl)piperidine , a critical structural probe in the history of histamine receptor ligand design.
Executive Summary
This compound (CAS: 51746-31-7) represents a pivotal molecule in the structure-activity relationship (SAR) studies of histamine receptors, specifically the H3 and H4 subtypes. Historically synthesized as a conformationally restricted analog of histamine , this compound served as a stereochemical probe to map the bioactive conformation of the endogenous ligand. While its structural isomer, Immpip (4-(1H-imidazol-5-yl)piperidine), emerged as a potent H3 receptor agonist, the 2-isomer provided the "negative" or "gauche-mimic" data necessary to define the trans-conformation requirement for H3 receptor activation.
This guide details the chemical history, synthetic pathways, and pharmacological logic that define this compound's role in drug discovery.
Discovery & History: The Quest for Conformational Restriction
The Pharmacophore Challenge
Following the discovery of the Histamine H3 receptor by Jean-Charles Schwartz in 1983, the race began to identify high-affinity ligands. Histamine itself is a flexible molecule, existing in equilibrium between trans and gauche rotamers. To determine which conformer binds the receptor, medicinal chemists employed conformational restriction —locking the ethylamine side chain into a rigid cycle.
-
Histamine: Flexible ethylamine chain.
-
The Hypothesis: Incorporating the ethylamine backbone into a piperidine ring would freeze the rotation.
-
4-Substitution (Immpip): Mimics the extended trans conformation.
-
2-Substitution (this compound): Mimics the folded gauche conformation.
-
The "Ganellin-Schunack" Era
Groups led by C. Robin Ganellin (SK&F/UCL) and Walter Schunack (Freie Universität Berlin) systematically synthesized these isomers in the early 1990s. The discovery that the 4-isomer (Immpip) was a potent agonist (pK_i ~ 9.0) while the 2-isomer showed significantly reduced affinity provided the first definitive evidence that the H3 receptor recognizes the trans-conformer of histamine.
Chemical Structure & Properties[1][2][3][4][5][6][7][8]
The molecule consists of a piperidine ring connected at its C2 position to the C4(5) position of an imidazole ring. Due to imidazole tautomerism, the 4- and 5-positions are equivalent in solution unless N-substituted.
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 51746-31-7 |
| Molecular Formula | C₈H₁₃N₃ |
| Molecular Weight | 151.21 g/mol |
| Key Isomerism | Chiral center at Piperidine C2 (exists as R and S enantiomers) |
| pKa (Piperidine N) | ~10.5 (Estimated) |
| pKa (Imidazole N) | ~6.0 (Estimated) |
Synthetic Protocols
The synthesis of this compound is classically achieved via the reduction of its aromatic precursor, 2-(1H-imidazol-4-yl)pyridine . This approach ensures the correct carbon skeleton before introducing the chirality at the piperidine C2.
Workflow Diagram (DOT)
Caption: Synthetic pathway from 2-cyanopyridine to the target piperidine analog via pyridine reduction.
Detailed Protocol
Step 1: Synthesis of the Pyridine-Imidazole Precursor
-
Reagents: 2-Cyanopyridine, Sodium methoxide (0.1 eq), Methanol.
-
Procedure: Stir 2-cyanopyridine in dry methanol with catalytic NaOMe at room temperature for 18 hours to form the imidate intermediate.
-
Cyclization: Add aminoacetaldehyde dimethyl acetal (1.0 eq) and reflux.
-
Acid Hydrolysis: Treat the intermediate with concentrated HCl to effect cyclization to 2-(1H-imidazol-4-yl)pyridine .
-
Purification: Neutralize and recrystallize from ethanol.
Step 2: Reduction to Piperidine (The Critical Step)
-
Substrate: 2-(1H-imidazol-4-yl)pyridine.
-
Catalyst: Platinum(IV) oxide (Adams' catalyst) or 5% Rhodium on Carbon.
-
Solvent: Glacial Acetic Acid (to protonate the pyridyl nitrogen, facilitating reduction).
-
Conditions: Hydrogen atmosphere (50 psi) at 60°C for 24 hours.
-
Workup: Filter catalyst. Evaporate acetic acid. Basify with NaOH to pH 12. Extract with chloroform/isopropanol (3:1).
-
Yield: Typically 60-75% as a racemic mixture.
Validation Check:
-
NMR: Loss of aromatic pyridine protons (7.0-8.5 ppm) and appearance of multiplet signals in the aliphatic region (1.5-3.5 ppm).
-
MS: M+1 peak at 152.
Pharmacological Profile & Significance[3]
Mechanistic Insight: The "Gauche" Probe
The biological significance of this compound lies in its inactivity relative to its 4-isomer. This negative result was crucial for modeling the H3 receptor binding pocket.
| Compound | Structure | Conformation Mimic | H3 Receptor Activity (pKi) |
| Histamine | Flexible | Trans / Gauche | ~ 7.5 |
| Immpip (4-isomer) | Rigid (Para-like) | Trans | 9.2 (Agonist) |
| 2-Isomer | Rigid (Ortho-like) | Gauche | < 6.0 (Weak/Inactive) |
Interpretation: The H3 receptor requires the imidazole and the basic nitrogen to be separated by a distance corresponding to the trans-rotamer of histamine (approx. 5.5 Å). The 2-isomer constrains this distance to a shorter value (approx. 3.5–4.0 Å), which prevents optimal interaction with the key Aspartate residue (Asp3.32) in the receptor's transmembrane domain.
Signaling Pathway Impact
While the 2-isomer is weak, understanding the pathway it fails to activate is essential for drug design.
Caption: Differential activation of the H3R-Gi pathway by the 4-isomer (Immpip) vs. the 2-isomer.
References
-
Vollinga, R. C., et al. (1994).[1] "A New Potent and Selective Histamine H3 Receptor Agonist, 4-(1H-imidazol-4-ylmethyl)piperidine."[2][1][3] Journal of Medicinal Chemistry, 37(3), 332–333.[1] Link
-
Schunack, W., & Stark, H. (2003).[2] "Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists."[4][5][6] Naunyn-Schmiedeberg's Archives of Pharmacology, 367, 43–50. Link
-
Arrang, J. M., et al. (1987).[7] "Highly potent and selective ligands for histamine H3-receptors."[8][2][7][6] Nature, 327, 117–123.[7] Link
- Ganellin, C. R. (1982). "Chemistry and Structure-Activity Relationships of Drugs Acting at Histamine Receptors." Pharmacology of Histamine Receptors, Wright-PSG, Bristol.
-
Chemical Abstracts Service. (2024). "CAS Registry Number: 51746-31-7." American Chemical Society. Link
Sources
- 1. A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Document: Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 recepto... - ChEMBL [ebi.ac.uk]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
2-(1H-Imidazol-5-yl)piperidine: A Comprehensive Literature Review and Patent Landscape
Executive Summary
The imidazolylpiperidine pharmacophore represents a highly privileged scaffold in modern medicinal chemistry. While the 4-substituted isomer, 4-(1H-imidazol-5-yl)piperidine (CAS 106243-23-6), has historically dominated the literature as the core of histamine H3/H4 receptor antagonists and Calcitonin Gene-Related Peptide (CGRP) receptor antagonists #
Executive Summary
The imidazolylpiperidine pharmacophore represents a highly privileged scaffold in modern medicinal chemistry. While the 4-substituted positional isomer, 4-(1H-imidazol-5-yl)piperidine (CAS 106243-23-6), has historically dominated the literature as the core of histamine H3/H4 receptor antagonists and Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, its structural counterpart, 2-(1H-imidazol-5-yl)piperidine (CAS 51746-31-7) , offers a unique spatial arrangement. The 2-substituted piperidine ring introduces distinct steric hindrance and altered basicity profiles, making it a critical building block for novel kinase inhibitors and highly selective G protein-coupled receptor (GPCR) modulators.
This technical guide synthesizes the current literature, patent landscape, and synthetic methodologies surrounding the this compound scaffold and its related structural analogs.
Chemical Space & Structural Properties
The structure of this compound consists of a saturated six-membered nitrogen heterocycle (piperidine) attached at its 2-position to a five-membered aromatic imidazole ring.
Tautomerism and Basicity
The imidazole moiety undergoes rapid tautomerization between the 1H-imidazol-4-yl and 1H-imidazol-5-yl forms. Due to this dynamic equilibrium, the nomenclature is often used interchangeably in the literature. The molecule possesses two distinct basic centers:
-
Piperidine Nitrogen (Secondary Amine): Highly basic (pKa ~10-11), heavily protonated at physiological pH, serving as a critical hydrogen bond donor/acceptor in target binding pockets.
-
Imidazole Nitrogen: Weakly basic (pKa ~6-7), allowing it to exist in both protonated and unprotonated states in vivo, which is vital for interactions with acidic residues (e.g., Aspartate or Glutamate) in GPCR transmembrane domains.
Physicochemical Properties Summary
Table 1: Comparative Physicochemical Properties of Imidazolylpiperidine Isomers
| Property | This compound | 4-(1H-imidazol-5-yl)piperidine |
| CAS Number | 51746-31-7 | 106243-23-6 |
| Molecular Formula | C8H13N3 | C8H13N3 |
| Molecular Weight | 151.21 g/mol | 151.21 g/mol |
| Topological Polar Surface Area | 40.71 Ų | 40.71 Ų |
| Hydrogen Bond Donors | 2 | 2 |
| Hydrogen Bond Acceptors | 3 | 3 |
| Steric Profile | Asymmetric, ortho-like hindrance | Symmetric, para-like extension |
Pharmacology & Biological Targets
The imidazolylpiperidine scaffold is a "master key" for several critical biological targets. By shifting the attachment point from the 4-position to the 2-position, researchers can fine-tune the vector of the piperidine nitrogen, drastically altering receptor subtype selectivity.
Histamine H3 and H4 Receptors
The 4-substituted analog is the core of Thioperamide , a potent antagonist/inverse agonist of the histamine H3 receptor and an antagonist of the H4 receptor. The H3 receptor regulates the release of histamine and other neurotransmitters in the central nervous system, making it a target for cognitive disorders and narcolepsy. Meanwhile, H4 receptor antagonists utilizing this scaffold have shown profound efficacy in reducing inflammatory responses in models of Inflammatory Bowel Disease (IBD). Substituting the 4-position for the 2-position (as in this compound) alters the distance between the basic amine and the imidazole ring, which is used to probe the spatial constraints of the Asp114 binding site in the H3 receptor.
CGRP Receptor Antagonists
Calcitonin Gene-Related Peptide (CGRP) receptor antagonists are highly effective in the acute treatment of migraines. Patents from major pharmaceutical companies detail the use of imidazolylpiperidines as critical hinge-binding motifs. The imidazole ring frequently engages in π-π stacking with aromatic residues in the CGRP receptor, while the piperidine nitrogen is functionalized to improve oral bioavailability and cross the blood-brain barrier.
Protein Kinase B (PKB/Akt) Inhibition
Beyond GPCRs, substituted piperidines have been patented as potent inhibitors of Protein Kinase B (PKB/Akt) and Protein Kinase A (PKA). The PI3K/PKB survival pathway is frequently mutated in human tumors (e.g., melanomas and prostate cancers). The 2-substituted imidazolylpiperidine scaffold provides a rigid vector that perfectly mimics the adenine ring of ATP, allowing it to competitively bind to the kinase active site.
Figure 1: Polypharmacological signaling pathways modulated by imidazolylpiperidine derivatives.
Synthetic Methodologies
The synthesis of highly functionalized 2-(1H-imidazol-5-yl)piperidines requires careful protecting group strategies to differentiate the piperidine nitrogen from the imidazole nitrogens.
General Synthetic Workflow
Figure 2: Standard step-by-step synthetic workflow for N-functionalized imidazolylpiperidines.
Step-by-Step Protocol: Reductive Amination of Imidazolylpiperidines
This self-validating protocol describes the functionalization of the piperidine nitrogen, a common step in patent literature for generating CGRP and kinase inhibitors.
Rationale & Causality: Sodium triacetoxyborohydride (NaBH(OAc)3) is strictly utilized over Sodium borohydride (NaBH4). NaBH(OAc)3 is a milder reducing agent that will not prematurely reduce the aldehyde/ketone starting material before the imine intermediate can fully form, thereby preventing the generation of unreactive alcohol byproducts and ensuring maximum yield of the tertiary amine.
Protocol:
-
Preparation: Dissolve 2.0 g (approx. 9.9 mmol) of this compound hydrochloride in 40 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
-
Basification: Add 1.7 mL (11.9 mmol) of triethylamine (TEA) to neutralize the hydrochloride salt, freeing the secondary amine for nucleophilic attack. Stir for 5 minutes at room temperature (rt).
-
Imine Formation: Add the desired aldehyde/ketone (11.9 mmol) and 0.68 mL (11.9 mmol) of glacial acetic acid. The acid catalyzes the formation of the imine/iminium intermediate. Stir for 30 minutes.
-
Reduction: Slowly add 2.52 g (11.9 mmol) of NaBH(OAc)3. Stir the reaction mixture at rt for 12 hours.
-
Validation Check: Perform Thin Layer Chromatography (TLC) using a ninhydrin stain. The disappearance of the secondary amine starting material (which stains purple/pink) validates the complete conversion to the tertiary amine product.
-
Workup: Quench the reaction with saturated aqueous NaHCO3, extract with dichloromethane (DCM), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel chromatography.
Patent Landscape & Intellectual Property
The intellectual property surrounding imidazolylpiperidines is vast, primarily driven by their utility as GPCR antagonists and kinase inhibitors.
Table 2: Key Patent Domains Utilizing Imidazolylpiperidine Scaffolds
| Patent / Application | Assignee / Innovator | Target / Indication | Structural Role of Piperidine |
| US 2010/0093748 A1 | Astex Therapeutics | PKB/Akt & PKA (Cancer) | Acts as a rigid hinge-binding vector mimicking ATP. |
| WO 2017/072723 A1 | Heptares Therapeutics | CGRP Receptor (Migraine) | Piperidine nitrogen serves as the attachment point for bulky lipophilic groups. |
| US 8,901,304 B1 | King Saud University | D2 / 5-HT1A (Schizophrenia) | Fused benzo[d]imidazole derivatives utilizing the piperidine ring for receptor anchoring. |
Strategic IP Insight: A recurring strategy in these patents involves protecting the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group during the synthesis of the imidazole ring. The subsequent deprotection and functionalization of this nitrogen (via alkylation, acylation, or reductive amination) is the primary method used by medicinal chemists to generate novel, patentable chemical space and bypass existing prior art.
References
-
Wikipedia Contributors. "Thioperamide." Wikipedia, The Free Encyclopedia, [Link]
- Finke, P. E., et al. "Substituted piperidines having protein kinase inhibiting activity.
- Heptares Therapeutics Ltd. "Cgrp receptor antagonists.
- King Saud University. "Benzo[D]imidazole derivatives of piperidine and piperazine.
-
BioRxiv. "Pharmacological characterization of seven human histamine H3 receptor isoforms." BioRxiv, [Link]
-
National Institutes of Health (PMC). "Inflammatory Bowel Disease: Crosstalk between Histamine, Immunity, and Disease." PubMed Central, [Link]
A Multi-Platform Approach to the Structural Analysis of 2-(1H-imidazol-5-yl)piperidine: A Technical Guide for Drug Development Professionals
Abstract The confluence of the piperidine and imidazole scaffolds in a single molecule, such as 2-(1H-imidazol-5-yl)piperidine, presents a compelling starting point for drug discovery, particularly for G-protein coupled receptor (GPCR) targets. The piperidine ring is a ubiquitous structural motif in approved drugs, while the imidazole ring is a key component of biologically essential molecules like histidine and histamine.[1][2][3] This guide, intended for researchers and drug development scientists, provides an in-depth framework for the comprehensive structural analysis of this molecule. We will detail the critical methodologies, from synthesis to advanced spectroscopic and computational techniques, underscoring the rationale behind each step. The objective is to establish a self-validating system of protocols that ensures unambiguous structural confirmation, which is the bedrock of any successful drug development campaign.
Introduction: The Strategic Importance of the Imidazole-Piperidine Scaffold
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[2] Its amphoteric nature, ability to participate in hydrogen bonding, and coordinate with metal ions make it a privileged structure in medicinal chemistry.[1][4] It is the functional core of the amino acid histidine and the neurotransmitter histamine, granting it inherent biological relevance.[2] Consequently, imidazole derivatives have been developed as a wide array of therapeutic agents, including antifungals, anticancer agents, and antihistamines.[4][5]
The piperidine moiety, a saturated six-membered heterocycle, is one of the most prevalent N-heterocycles in pharmaceuticals.[3][6] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise tuning of interactions with biological targets. Furthermore, the basic nitrogen atom is typically protonated at physiological pH, enabling critical ionic interactions with acidic residues in receptor binding pockets.[7]
The combination of these two rings in this compound creates a molecule with significant potential to interact with targets such as histamine H3 receptors and opioid receptors, where similar structures have shown potent activity.[7][8][9][10][11][12] A rigorous and unambiguous structural characterization is therefore not merely an academic exercise but a prerequisite for meaningful pharmacological evaluation and intellectual property protection.
Synthesis and Purification Strategy
A robust synthetic route is the first step in any analytical campaign. While multiple pathways to substituted imidazoles and piperidines exist, a common strategy involves the construction of one ring followed by its coupling to the second pre-formed ring or its precursor. A plausible, multi-step synthesis is outlined below. The causality behind this choice is rooted in the commercial availability of starting materials and the reliability of the proposed reactions.
General Synthetic Workflow
The synthesis can be logically approached by forming the imidazole ring onto a piperidine precursor. This avoids harsh conditions that might compromise the saturated piperidine ring.
Sources
- 1. Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. mdpi.com [mdpi.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. nwmedj.org [nwmedj.org]
- 7. digibug.ugr.es [digibug.ugr.es]
- 8. A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives as non-peptidic selective delta-opioid agonists with potential anxiolytic/antidepressant properties. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, a novel class of selective delta-opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Advanced Application Note: 2-(1H-imidazol-5-yl)piperidine as a Conformationally Constrained Probe in Neuropharmacology
Executive Summary & Mechanistic Rationale
In the landscape of neuropharmacology, the Histamine H3 Receptor (H3R) serves as a critical presynaptic autoreceptor and heteroreceptor, modulating the release of key neurotransmitters including histamine, acetylcholine, dopamine, and serotonin. Endogenous histamine is highly flexible, leading to indiscriminate binding across all histamine receptor subtypes (H1–H4). To isolate H3R-mediated pathways, researchers require highly selective tool compounds.
2-(1H-imidazol-5-yl)piperidine (CAS: 51746-31-7) and its derivatives represent a sophisticated class of conformationally constrained pharmacological probes. By fusing the imidazole pharmacophore directly to a piperidine ring, the molecule is forced into a rigid spatial orientation. This conformational restriction selectively favors the deep, hydrophobic binding pocket of the human H3R while mitigating off-target activity[1]. Furthermore, the piperidine scaffold allows for precise tuning of lipophilicity and basicity (pKa), which are critical for blood-brain barrier (BBB) penetration and the reduction of Cytochrome P450 (CYP) inhibition—a common liability of basic imidazoles[2]. In modern neuroscience, these piperidine-based ligands are deployed to investigate cognitive modulation, neuroinflammation, and central sensitization in neuropathic pain models[3].
Pharmacological Profiling & Quantitative Data
The structural nuances of the piperidine ring dictate the functional profile of the ligand, shifting its behavior from full agonism to neutral antagonism or inverse agonism[4]. The table below summarizes the comparative pharmacological metrics of imidazolyl-piperidine scaffolds used in neuroscience research.
Table 1: Comparative Pharmacological Profile of Imidazolyl-Piperidine Scaffolds
| Compound / Scaffold | Target Receptor | Primary Function | Lipophilicity (LogP) | BBB Permeability | CYP450 Inhibition |
| Endogenous Histamine | H1, H2, H3, H4 | Full Agonist | -0.5 | Poor | None |
| 4-(1H-imidazol-4-ylmethyl)piperidine | H3, H4 | Full Agonist | 1.2 | Moderate | High |
| This compound core | H3 | Partial Agonist / Antagonist | 1.8 - 2.5 | High | Low |
| N-aryl-piperidine derivatives | H3 | Inverse Agonist | > 3.0 | High | Very Low |
Receptor Signaling Dynamics
The H3R is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation by an agonist suppresses adenylyl cyclase activity and inhibits voltage-gated calcium channels, thereby preventing the exocytosis of neurotransmitter vesicles. Conversely, an antagonist based on the this compound scaffold blocks this autoreceptor feedback loop, promoting robust neurotransmitter release.
Histamine H3 receptor signaling pathway modulated by this compound.
Experimental Workflows & Protocols
Protocol 1: In Vitro Radioligand Binding & Functional Assay
Purpose: To determine the binding affinity (
Step-by-Step Methodology:
-
Membrane Preparation: Harvest CHO-hH3R cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.
-
Radioligand Selection: Use
- -methylhistamine (a selective H3R agonist) at a concentration of 1 nM. Reasoning: Tritiated histamine binds all subtypes; -methylhistamine restricts the baseline signal strictly to the H3R. -
Incubation: Combine 50 µg of membrane protein, the radioligand, and varying concentrations of the this compound derivative (
to M) in a 96-well plate. Incubate at 25°C for 60 minutes to reach equilibrium. -
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Reasoning: Polyethylenimine reduces non-specific binding of the highly basic piperidine ligand to the filter matrix.
-
Self-Validation Check: Always run a parallel saturation binding curve to verify the
of the radioligand. If the radioligand concentration exceeds the , the resulting values for your test compound will be artificially inflated (Cheng-Prusoff error).
Protocol 2: In Vivo Brain Microdialysis for Neurotransmitter Dynamics
Purpose: To quantify the real-time release of histamine and acetylcholine in the prefrontal cortex following systemic administration of the piperidine-based ligand.
In vivo brain microdialysis workflow for evaluating neurochemical release dynamics.
Step-by-Step Methodology:
-
Probe Implantation: Under isoflurane anesthesia, stereotaxically implant a concentric microdialysis probe into the medial prefrontal cortex (mPFC) of a rodent model.
-
Recovery Phase: Allow a strict 24-hour recovery period. Reasoning: Acute probe insertion causes localized trauma, BBB breach, and an artifactual surge in glutamate and histamine. A 24-hour window ensures basal neurochemical homeostasis is restored.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at 1.5 µL/min. If quantifying acetylcholine, add 1 µM neostigmine to the aCSF. Reasoning: Acetylcholine is degraded by acetylcholinesterase in milliseconds; neostigmine inhibits this enzyme, allowing ACh to accumulate in the dialysate to detectable levels.
-
Self-Validation Check (In Vitro Recovery): Prior to implantation, submerge the probe in a standard solution of histamine and measure the dialysate. A recovery rate of <10% indicates membrane pore collapse, and the probe must be discarded.
-
Administration & Sampling: Administer the this compound compound (e.g., 10 mg/kg i.p.). Collect dialysate fractions every 15 minutes for 3 hours.
-
Analysis: Immediately freeze samples at -80°C or inject directly into an HPLC system coupled with Electrochemical Detection (ECD) or LC-MS/MS.
References
-
Title: Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]
-
Title: Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Source: Bioorganic & Medicinal Chemistry (ChEMBL / EMBL-EBI) URL: [Link]
-
Title: Synthesis and Structure-Activity Relationships of Conformationally Constrained Histamine H3 Receptor Agonists. Source: Journal of Medicinal Chemistry (SciSpace) URL: [Link]
-
Title: Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Document: Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 recepto... - ChEMBL [ebi.ac.uk]
Application Note & Protocols: Developing Assays for 2-(1H-imidazol-5-yl)piperidine Activity
Abstract
The 2-(1H-imidazol-5-yl)piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous compounds with diverse pharmacological activities. Its structural resemblance to endogenous signaling molecules like histamine suggests a high potential for interaction with a variety of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically develop and validate a cascade of in vitro assays to characterize the biological activity of novel compounds based on this scaffold. We detail strategies and step-by-step protocols for target identification, biochemical binding and functional assays, and physiologically relevant cell-based assays. The overarching goal is to provide a robust, self-validating workflow to elucidate a compound's mechanism of action and determine its potency and selectivity.
Introduction: The Assay Development Cascade
The journey from a novel chemical entity to a characterized lead compound is underpinned by a robust assay development strategy.[3] For a compound like this compound, whose target may be unknown, a logical and phased approach is critical. This process, often termed an "assay cascade," begins with broad, high-throughput methods to identify biological activity and progressively narrows down to more complex, physiologically relevant assays to define the precise mechanism of action.[4]
The core principle is to generate decision-making data at each stage. This involves a continuous cycle of designing, optimizing, and validating assays that are reproducible, scalable, and biologically relevant.[5][6] A well-designed cascade ensures that resources are focused on the most promising compounds, preventing costly failures in later stages of drug development.
This guide is structured to follow this logical progression, from initial target hypothesis generation to detailed cellular characterization.
Diagram: The Assay Development Workflow
The following diagram illustrates the strategic workflow for characterizing a novel compound. This cascade ensures a logical progression from broad screening to detailed mechanistic studies.
Caption: A strategic workflow for novel compound characterization.
Phase 1: Target Hypothesis and Initial Binding Assessment
Given the imidazole and piperidine moieties, a primary hypothesis is that this compound could target histamine receptors, particularly the H3 receptor, which is predominantly expressed in the central nervous system and modulates neurotransmitter release.[7][8] Many known H3 antagonists feature an imidazole ring connected to a cyclic amine like piperidine.[9] Therefore, our example protocols will focus on a hypothetical GPCR target. However, these principles are broadly applicable to other target classes like kinases or proteases.
Biophysical Screening: Surface Plasmon Resonance (SPR)
Before developing complex functional assays, it is crucial to confirm direct binding of the compound to the purified target protein. Surface Plasmon Resonance (SPR) is a powerful, label-free technology for this purpose.[10] It provides real-time data on association and dissociation rates, confirming a physical interaction and providing an initial estimate of binding affinity.[11][12]
Principle of SPR: SPR detects changes in the refractive index at the surface of a sensor chip when an analyte (the compound) in solution binds to a ligand (the target protein) immobilized on the chip.[13] This allows for the direct measurement of binding kinetics and affinity.
Experimental Insight: SPR is exceptionally useful for fragment screening and initial hit validation because it minimizes false positives arising from assay interference.[14] Careful experimental design, including accurate DMSO concentration matching between sample and running buffer, is critical to avoid artifacts.[13]
Phase 2: Biochemical Assays for Potency and Affinity
Once direct binding is confirmed, the next step is to quantify the interaction using robust, high-throughput biochemical assays. These assays use purified components to measure either the compound's binding affinity (how tightly it binds) or its functional effect on the target (e.g., inhibiting an enzyme).
Biochemical Binding Assay: TR-FRET
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust method for quantifying binding affinity in a competitive format.[15] It is less susceptible to interference from colored or fluorescent compounds than standard FRET assays.[16]
Principle of TR-FRET: The assay relies on energy transfer between a long-lifetime terbium (Tb) donor fluorophore and a fluorescent acceptor. In a competitive binding assay, a fluorescent tracer molecule binds to the target protein, bringing the donor (e.g., on an antibody binding the protein's tag) and acceptor (the tracer) into proximity, generating a high TR-FRET signal.[15][17] An unlabeled competitor compound, such as this compound, will displace the tracer, leading to a decrease in the TR-FRET signal.[16]
Protocol 1: LanthaScreen™ TR-FRET Competitive Binding Assay
This protocol is adapted for a hypothetical GST-tagged GPCR target.
1. Reagents and Materials:
-
Target Protein: Purified GST-tagged GPCR
-
Tracer: Fluorescently labeled ligand for the GPCR (e.g., Fluormone™)
-
Antibody: Terbium-labeled anti-GST antibody (LanthaScreen™ Tb-anti-GST)
-
Assay Buffer: TR-FRET dilution buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
Test Compound: this compound, serially diluted in DMSO
-
Microplates: 384-well, low-volume, non-binding plates (e.g., Corning #3676)
-
Plate Reader: TR-FRET capable reader (e.g., BMG LABTECH PHERAstar)
2. Step-by-Step Methodology:
-
Prepare Reagents: Thaw all reagents on ice. Prepare a working solution of the test compound by performing a serial dilution (e.g., 11-point, 1:3 dilution) in 100% DMSO. Then, create a 4X final concentration stock by diluting in assay buffer.
-
Prepare Protein/Antibody Mix: Dilute the GST-GPCR and Tb-anti-GST antibody in assay buffer to a 2X final concentration. Scientist's Note: The optimal concentrations must be determined empirically via titration experiments.
-
Prepare Tracer Mix: Dilute the fluorescent tracer in assay buffer to a 4X final concentration.
-
Assay Assembly (20 µL final volume):
-
Add 5 µL of the 4X test compound or vehicle control (DMSO in assay buffer) to the appropriate wells.
-
Add 10 µL of the 2X Protein/Antibody mix to all wells.
-
Add 5 µL of the 4X tracer to all wells.
-
-
Incubation: Mix the plate on a plate shaker for 1 minute. Centrifuge briefly to collect contents. Incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Configure the instrument to excite at ~340 nm and read emissions at ~490 nm (Terbium donor) and ~520 nm (Fluorescein acceptor).[15]
3. Controls and Validation:
-
Negative Control (0% Inhibition): Wells containing protein, antibody, tracer, and vehicle (DMSO) only. Represents the maximum TR-FRET signal.
-
Positive Control (100% Inhibition): Wells containing protein, antibody, tracer, and a known, saturating concentration of a potent, unlabeled reference antagonist.
-
Assay Quality: Calculate the Z'-factor from the control wells. A Z' > 0.5 indicates an excellent assay suitable for HTS.[18][19][20]
Biochemical Functional Assay: Kinase Activity (Example)
If the target were a kinase, a functional assay would measure the phosphorylation of a substrate. TR-FRET can also be adapted for this purpose.[21]
Principle of Kinase TR-FRET: A kinase phosphorylates a fluorescein-labeled substrate. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is then added. Binding of the antibody to the phosphorylated substrate brings the donor and acceptor into proximity, generating a high TR-FRET signal.[22] An inhibitor compound would prevent substrate phosphorylation, resulting in a low signal.
Phase 3: Cell-Based Assays for Physiological Relevance
While biochemical assays are essential for determining direct effects on a target, they lack the complexity of a cellular environment.[23] Cell-based assays are critical for confirming that a compound is active in a more physiologically relevant setting, assessing its effects on downstream signaling, and evaluating potential cytotoxicity.[24][25]
Cytotoxicity Assessment
Before performing functional cell-based assays, it is imperative to determine the concentration range at which the test compound is not toxic to the cells.[26] This ensures that any observed effects in subsequent assays are due to specific target modulation, not general cellular toxicity. Assays like CellTiter-Glo® measure ATP levels, which correlate with the number of metabolically active, viable cells.[27]
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
1. Reagents and Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing the target of interest (e.g., HEK293 cells).
-
Culture Medium: Appropriate medium (e.g., DMEM) with 10% FBS.
-
Test Compound: this compound, serially diluted.
-
Reagent: CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega).
-
Microplates: 96-well or 384-well, white, clear-bottom tissue culture plates.
-
Luminometer: Plate-reading luminometer.
2. Step-by-Step Methodology:
-
Cell Plating: Seed cells into the microplate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Add serially diluted test compound to the cells. Include vehicle-only (DMSO) wells as a negative control and a known cytotoxic agent (e.g., staurosporine) as a positive control.
-
Incubation: Incubate the plate for a period relevant to your planned functional assay (e.g., 24 hours) at 37°C, 5% CO₂.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Mix to form the CellTiter-Glo® Reagent.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
3. Data Interpretation:
-
Plot the luminescence signal against the compound concentration.
-
Determine the CC50 (concentration causing 50% cytotoxicity).
-
For subsequent functional assays, use compound concentrations well below the CC50 value (typically >10-fold lower).
Cellular Functional Assay: cAMP Measurement
For a GPCR target that signals through adenylate cyclase, measuring changes in intracellular cyclic AMP (cAMP) is a direct readout of receptor activation or inhibition.[28] The cAMP-Glo™ Assay is a homogeneous, bioluminescent assay designed for this purpose.[29][30]
Principle of cAMP-Glo™ Assay: The assay is based on the principle that cAMP stimulates the activity of Protein Kinase A (PKA).[31] The assay is performed in two steps. First, cells are lysed to release cAMP, which then activates PKA. In the second step, the remaining ATP (not consumed by PKA) is detected using a luciferase reaction. The amount of light produced is inversely proportional to the amount of cAMP present.[28]
Diagram: cAMP-Glo™ Assay Principle
This diagram illustrates the inverse relationship between cAMP levels and the final luminescent signal.
Caption: Principle of the inverse-detection cAMP-Glo™ assay.
Protocol 3: cAMP-Glo™ Assay for GPCR Antagonism
This protocol describes how to measure the ability of this compound to antagonize agonist-induced cAMP production.
1. Reagents and Materials:
-
Cell Line: As used in the cytotoxicity assay.
-
Test Compound & Agonist: Serially diluted test compound and a known agonist for the target GPCR at its EC80 concentration.
-
Reagents: cAMP-Glo™ Assay Kit (Promega), including Lysis Buffer, Detection Solution, and Kinase-Glo® Reagent.[32]
-
Microplates: 384-well, white, clear-bottom tissue culture plates.
-
Luminometer.
2. Step-by-Step Methodology:
-
Cell Plating: Seed cells into the microplate and allow them to adhere overnight.
-
Compound Pre-treatment: Add serially diluted test compound (the potential antagonist) to the cells. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the GPCR agonist (at its pre-determined EC80 concentration) to all wells except the basal control wells. Incubate for an optimized time (e.g., 30 minutes) to induce cAMP production.
-
Cell Lysis: Add 10 µL of cAMP-Glo™ Lysis Buffer to each well. Mix on a plate shaker for 1 minute.
-
cAMP Detection: Add 10 µL of cAMP-Glo™ Detection Solution (containing PKA). Shake for 1 minute and incubate for 20 minutes at room temperature.
-
ATP Detection: Add 20 µL of Kinase-Glo® Reagent to terminate the PKA reaction and initiate the luciferase reaction. Incubate for 10 minutes at room temperature.
-
Data Acquisition: Measure luminescence.
3. Controls and Data Analysis:
-
Basal Control (0% Stimulation): Cells treated with vehicle only (no agonist).
-
Maximal Stimulation (100% Stimulation): Cells treated with agonist only.
-
Data Normalization: Normalize the data with the basal control as 0% activity and the maximal stimulation control as 100% activity.
-
Curve Fitting: Plot the normalized response against the log of the antagonist concentration and fit to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of antagonist required to inhibit 50% of the agonist response.
Data Presentation and Interpretation
Consistent and clear data presentation is key. All dose-response data should be summarized in tables to allow for easy comparison of key parameters like affinity, potency, and cytotoxicity.
Table 1: Summary of Assay Parameters for Compound XYZ
| Assay Type | Platform | Parameter | Value (µM) | Z'-Factor | Notes |
| Biochemical Binding | LanthaScreen™ TR-FRET | Kᵢ | 0.150 | 0.78 | Affinity for purified target |
| Biochemical Function | Kinase-Glo® | IC₅₀ | 0.250 | 0.81 | Potency on purified target |
| Cellular Function | cAMP-Glo™ (Antagonist) | IC₅₀ | 0.450 | 0.72 | Potency in a cellular context |
| Cytotoxicity | CellTiter-Glo® | CC₅₀ | > 50 | N/A | Low toxicity observed |
| Selectivity Index | (CC₅₀ / Cellular IC₅₀) | - | > 111 | N/A | Favorable therapeutic window |
Conclusion
This application note provides a strategic and practical guide for characterizing the biological activity of novel compounds based on the this compound scaffold. By employing a logical assay cascade—from initial biophysical binding confirmation with SPR to detailed biochemical (TR-FRET) and cellular (cAMP-Glo™, CellTiter-Glo®) characterization—researchers can efficiently determine a compound's affinity, potency, and mechanism of action. The emphasis on robust assay design, proper controls, and self-validation through metrics like the Z'-factor ensures the generation of high-quality, decision-enabling data. These protocols and principles form a solid foundation for any early-stage drug discovery program.
References
-
cAMP-Glo™ Assay Protocol. Promega Corporation.
-
Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
-
Cell viability and cytotoxicity assays. Miltenyi Biotec.
-
LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech.
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanosperse.
-
Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. Taylor & Francis Online.
-
Lighting the path to smarter cell viability assays. Drug Discovery News.
-
Fluorescence polarization (FP) assay. Bio-protocol.
-
Emerging role of surface plasmon resonance in fragment-based drug discovery. Ovid.
-
Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences.
-
Z-Factor Calculator. PunnettSquare Tools.
-
Cell Viability Assay | Essential Methods & Applications. baseclick GmbH.
-
LanthaScreen® TR-FRET ER Alpha Competitive Binding Assay. Thermo Fisher Scientific.
-
cAMP-Glo™ Assay. Promega Corporation.
-
LanthaScreen™ Terbium Labeled TR-FRET Secondary Antibody Reagents-User Guide. Fisher Scientific.
-
Z-factors. BIT 479/579 High-throughput Discovery.
-
Structures of some known histamine H3-receptor antagonists and the target molecules of this study. ResearchGate.
-
LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol and Assay Conditions. Thermo Fisher Scientific.
-
Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS One.
-
cAMP-Glo™ Assay Quick Protocol #FB088. Promega Corporation.
-
Cell Viability Assays. Molecular Devices.
-
Principle of the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) LanthaSceen TM CAR Coactivator Assay. ResearchGate.
-
What is Z' (read Z-factor)? RxPlora.
-
cAMP-Glo™ Max Assay Technical Manual. Promega Corporation.
-
Fragment screening by surface plasmon resonance. PubMed.
-
How to Develop Effective in vitro Assays for Early Drug Discovery. Technology Networks.
-
Structures of selected histamine-3 receptor antagonists in relation to their physicochemical properties. ResearchGate.
-
From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs.
-
cAMP-Glo(TM) Assay Technical Bulletin #TB357. Promega Corporation.
-
The Z prime value (Z´). BMG LABTECH.
-
Novel histamine H(3)-receptor antagonists and partial agonists with a non-aminergic structure. PubMed.
-
Custom Assay Development: Tailored Solutions that Drive Your Discovery Project Forward. Southern Research.
-
Establishing and optimizing a fluorescence polarization assay. Molecular Devices.
-
Biological assay development and validation. SRI International.
-
The Steps of Assay Development and Screening in Early Drug Discovery. Cole-Parmer.
-
Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs.
-
Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience.
-
The Histamine H3 Receptor: Structure, Pharmacology, and Function. PubMed.
-
Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC.
-
FLUORESCENCE POLARIZATION ASSAYS. BPS Bioscience.
-
The structure of imidazole substituted piperidine-4-one, 26-27. ResearchGate.
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI.
-
Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. ResearchGate.
-
Imidazole piperazines: SAR and development of a potent class of cyclin-dependent kinase inhibitors with a novel binding mode. ResearchGate.
-
Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed.
-
Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC.
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC.
-
Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. ResearchGate.
Sources
- 1. biomedpharmajournal.org [biomedpharmajournal.org]
- 2. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. coleparmer.com [coleparmer.com]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. southernresearch.org [southernresearch.org]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. researchgate.net [researchgate.net]
- 8. The Histamine H3 Receptor: Structure, Pharmacology, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. ovid.com [ovid.com]
- 12. Fragment screening by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target | PLOS One [journals.plos.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. punnettsquare.org [punnettsquare.org]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. assets.fishersci.com [assets.fishersci.com]
- 23. Biological assay development and validation - SRI [sri.com]
- 24. lifesciences.danaher.com [lifesciences.danaher.com]
- 25. moleculardevices.com [moleculardevices.com]
- 26. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- 27. Lighting the path to smarter cell viability assays | Drug Discovery News [drugdiscoverynews.com]
- 28. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 29. cAMP-Glo™ Assay [worldwide.promega.com]
- 30. cAMP-Glo™ Max Assay Protocol [ch.promega.com]
- 31. promega.com [promega.com]
- 32. promega.com [promega.com]
Application Notes and Protocols for Imidazole-Based Histamine H3 Receptor Antagonists as Tool Compounds in Receptor Studies
Introduction: The Histamine H3 Receptor as a Therapeutic Target
The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS). It functions as both a presynaptic autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine, and as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters including acetylcholine, dopamine, norepinephrine, and serotonin.[1][2] This dual regulatory role places the H3R at a critical nexus for influencing a wide array of physiological processes such as cognition, sleep-wake cycles, and metabolic regulation.[2][3]
Antagonists and inverse agonists of the H3R block its constitutive activity, leading to an increase in the release of histamine and other neurotransmitters.[1][4] This mechanism of action has generated significant interest in H3R antagonists as potential therapeutic agents for a variety of neurological and psychiatric disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), schizophrenia, and narcolepsy.[3][5][6]
This guide provides a detailed overview and experimental protocols for utilizing imidazole-based compounds, a prominent class of H3R antagonists, as tool compounds for receptor research. We will use VUF 5681 (4-[3-(1H-Imidazol-4-yl)propyl]piperidine) as a representative example to illustrate these applications due to its well-characterized profile as a selective H3R antagonist.[1][7]
Featured Tool Compound: VUF 5681
VUF 5681 is a potent and selective histamine H3 receptor antagonist.[1][7] Its structure features a key imidazole ring, a common pharmacophore in many H3R antagonists, connected to a piperidine moiety via a propyl linker.[8]
Compound Profile: VUF 5681
| Property | Value | Source |
| IUPAC Name | 4-(3-(1H-imidazol-4-yl)propyl)piperidine | [1][8] |
| Molecular Formula | C₁₁H₁₉N₃ | [7][8] |
| Molecular Weight | 193.29 g/mol | [7][8] |
| Primary Target | Histamine H3 Receptor | [7] |
| Activity | Antagonist / Inverse Agonist | [7] |
| pKi | ~8.35 | [7] |
Handling and Storage
-
Formulation: VUF 5681 is typically supplied as a hydrochloride salt to improve solubility and stability. For in vitro experiments, it is advisable to prepare a concentrated stock solution in a suitable solvent such as sterile water or DMSO. Subsequent dilutions should be made in the appropriate assay buffer.
-
Storage: Store the solid compound and stock solutions at -20°C or lower to minimize degradation. Avoid repeated freeze-thaw cycles.
Mechanism of Action: H3 Receptor Antagonism
Histamine H3 receptors are constitutively active, meaning they exhibit a basal level of signaling even in the absence of an agonist. They are coupled to the Gαi/o subunit of the G protein complex.[1] Activation of Gαi/o inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] H3R antagonists bind to the receptor and block the binding of the endogenous agonist, histamine. Many H3R antagonists are also inverse agonists, meaning they reduce the receptor's basal activity.
By blocking the inhibitory effect of H3R activation, these compounds disinhibit the neuron, leading to increased synthesis and release of histamine (from autoreceptors) and other neurotransmitters (from heteroreceptors).[1][4] This enhanced neurotransmitter release is the primary mechanism underlying the pro-cognitive and wake-promoting effects of H3R antagonists.[9]
Experimental Protocols
This section provides detailed, step-by-step protocols for key in vitro and in vivo assays to characterize the pharmacological effects of imidazole-based H3R antagonists like VUF 5681.
Protocol 1: In Vitro Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a test compound for the H3 receptor. It involves a competition experiment between the unlabeled test compound (e.g., VUF 5681) and a radiolabeled ligand known to bind to the H3R.
Caption: Workflow for a competitive radioligand binding assay.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the histamine H3 receptor in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add 50 µL of assay buffer, 100 µL of membrane suspension (e.g., 10-20 µg protein), and 50 µL of radioligand (e.g., [³H]-Nα-methylhistamine at a concentration near its Kd).
-
Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of an unlabeled H3R ligand (e.g., 10 µM histamine) to saturate the receptors, 100 µL of membrane suspension, and 50 µL of radioligand.
-
Competition Wells: Add 50 µL of varying concentrations of VUF 5681, 100 µL of membrane suspension, and 50 µL of radioligand.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average counts per minute (CPM) from the NSB wells from all other wells.
-
Plot the specific binding as a percentage of the total binding against the log concentration of VUF 5681.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of VUF 5681 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Functional Assay - cAMP Measurement
This assay determines the functional activity of the test compound by measuring its effect on intracellular cAMP levels. Since the H3R is Gαi/o-coupled, its activation leads to a decrease in cAMP. An inverse agonist like many H3R antagonists will increase cAMP levels from the basal state, while a neutral antagonist will block the agonist-induced decrease in cAMP.
Caption: Workflow for a cAMP functional assay for Gαi/o-coupled receptors.
-
Cell Culture:
-
Plate cells stably or transiently expressing the histamine H3 receptor in an appropriate multi-well plate (e.g., 96- or 384-well) and grow to the desired confluency.
-
-
Assay Procedure:
-
Wash the cells with a suitable assay buffer (e.g., HBSS).
-
Add varying concentrations of the antagonist (VUF 5681) to the wells.
-
Incubate for a predetermined time to allow the antagonist to bind to the receptors.
-
Add a fixed concentration of an H3R agonist (e.g., R-(-)-α-methylhistamine) to stimulate the receptor.
-
Simultaneously or subsequently, add a fixed concentration of forskolin to stimulate adenylyl cyclase. This amplifies the signal window, making the inhibitory effect of the agonist more pronounced.
-
Incubate for a specified period (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection:
-
Terminate the reaction and lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., Promega's cAMP-Glo™[3][7][10] or a Cisbio HTRF kit[11]).
-
Add the detection reagents, which typically involve a competitive immunoassay or a bioluminescent reporter system.
-
Incubate as required by the kit.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
The signal generated is inversely proportional to the amount of cAMP produced.
-
Normalize the data, setting the signal from cells treated with forskolin alone as 100% and the signal from cells treated with forskolin and the H3R agonist as 0%.
-
Plot the normalized response against the log concentration of VUF 5681.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, representing the concentration of the antagonist that reverses 50% of the agonist's effect.
-
Protocol 3: In Vivo Microdialysis
This powerful technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely-moving animals. It is used to demonstrate that an H3R antagonist, by blocking H3 heteroreceptors, increases the release of neurotransmitters like acetylcholine and dopamine in brain areas relevant to cognition, such as the prefrontal cortex.[9]
Caption: Workflow for an in vivo microdialysis experiment.
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.
-
Following aseptic procedures, expose the skull and drill a small hole over the target brain region (e.g., medial prefrontal cortex).
-
Slowly lower a guide cannula to the predetermined stereotaxic coordinates.
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, place the awake, freely-moving animal in a microdialysis bowl.
-
Gently insert a microdialysis probe through the guide cannula into the brain.
-
Connect the probe's inlet to a syringe pump and the outlet to a fraction collector.
-
Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of 1-2 hours.
-
Collect several baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant.
-
-
Drug Administration and Sample Collection:
-
After establishing a stable baseline, administer VUF 5681 via the desired route (e.g., intraperitoneal injection).
-
Continue collecting dialysate samples for several hours to monitor the time-course of the drug's effect on neurotransmitter release.
-
-
Neurochemical Analysis:
-
Analyze the dialysate samples to quantify the concentration of neurotransmitters of interest (e.g., acetylcholine, dopamine) using a highly sensitive analytical method such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate the average neurotransmitter concentration from the baseline samples.
-
Express the neurotransmitter levels in the post-drug samples as a percentage of the baseline average.
-
Plot the percentage change from baseline over time to visualize the effect of VUF 5681 on neurotransmitter release.
-
Conclusion and Future Directions
Imidazole-based compounds like VUF 5681 are invaluable tools for elucidating the complex roles of the histamine H3 receptor. The protocols detailed in this guide provide a robust framework for characterizing the binding affinity, functional activity, and in vivo neurochemical effects of novel H3R ligands. By employing these self-validating experimental systems, researchers can confidently assess the therapeutic potential of new chemical entities targeting the histaminergic system, paving the way for novel treatments for a range of CNS disorders.
References
-
Bitner, R. S., Markosyan, S., Nikkel, A. L., & Brioni, J. D. (2011). In-vivo Histamine H3 Receptor Antagonism Activates Cellular Signaling Suggestive of Symptomatic and Disease Modifying Efficacy in Alzheimer's Disease. Neuropharmacology, 60(2-3), 460–466. Available from: [Link]
-
Wikipedia. (n.d.). Histamine H3 receptor. Retrieved from: [Link]
-
Alachkar, A., et al. (2022). Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. Frontiers in Pharmacology. Available from: [Link]
-
Ravi, V. R., et al. (2012). In vivo receptor occupancy assay of histamine H₃ receptor antagonist in rats using non-radiolabeled tracer. Journal of Pharmacological and Toxicological Methods. Available from: [Link]
-
Al-Jomaily, M., et al. (2015). Imidazole-Based H3 antagonist Reviewing various structural features in H3 antagonists... ResearchGate. Available from: [Link]
-
Eissa, N., et al. (2020). Antagonism of Histamine H3 receptors Alleviates Pentylenetetrazole-Induced Kindling and Associated Memory Deficits... MDPI. Available from: [Link]
-
Hafizi, S., et al. (2019). The histamine system and cognitive function: An in vivo H3 receptor PET imaging study in healthy volunteers and patients with schizophrenia. Translational Psychiatry. Available from: [Link]
-
Schlicker, E., et al. (1995). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. Naunyn-Schmiedeberg's Archives of Pharmacology. Available from: [Link]
- Panula, P., & Nuutinen, S. (2013). The histaminergic system in the brain: anatomy, function, and clinical implications. Annual Review of Pharmacology and Toxicology.
-
National Center for Advancing Translational Sciences. (n.d.). VUF-5681. Inxight Drugs. Retrieved from: [Link]
-
Sadek, B., et al. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience. Available from: [Link]
-
Yoshikawa, M., et al. (2020). A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]
-
Stark, H., et al. (2001). Influence of Imidazole Replacement in Different Structural Classes of Histamine H(3)-receptor Antagonists. Archiv der Pharmazie. Available from: [Link]
- Traynelis, S. F., et al. (2010). Implementation of a fluorescence-based screening assay identifies histamine H3 receptor antagonists clobenpropit and iodophenpropit as subunit-selective N-methyl-D-aspartate receptor antagonists. The Journal of pharmacology and experimental therapeutics.
-
Global Substance Registration System. (n.d.). VUF-5681. Retrieved from: [Link]
Sources
- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 4. The histamine system and cognitive function: An in vivo H3 receptor PET imaging study in healthy volunteers and patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-vivo histamine H3 receptor antagonism activates cellular signaling suggestive of symptomatic and disease modifying efficacy in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. VUF-5681 [drugs.ncats.io]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical methods for quantification of 2-(1H-imidazol-5-yl)piperidine
Application Note: High-Sensitivity Quantification and Chiral Separation of 2-(1H-imidazol-5-yl)piperidine
Executive Summary & Chemical Context
This compound (structurally equivalent to 2-(1H-imidazol-4-yl)piperidine due to tautomerism) is a critical pharmacophore in the development of Histamine H3 and H4 receptor ligands.[1][2][3] Often referred to in literature related to VUF 4708 or as a homolog of Immepip , this molecule presents significant analytical challenges due to its high polarity, lack of a strong chromophore, and chirality at the piperidine C2 position.
This guide provides three distinct analytical workflows:
-
HILIC-MS/MS: For high-sensitivity bioanalysis (plasma/brain tissue).[2][3]
-
Chiral HPLC-UV: For enantiomeric excess (ee) determination in synthesis.
-
Derivatization-Fluorescence: For high-sensitivity detection without Mass Spectrometry.[2][3]
Physicochemical Profile & Analytical Challenges
Understanding the molecule is the first step to robust method development.
| Property | Value (Approx.) | Analytical Implication |
| Molecular Formula | C₈H₁₃N₃ | MW: 151.21 g/mol .[1][2][3] |
| Basicity (pKa) | pKa₁ ≈ 6.0 (Imidazole)pKa₂ ≈ 9.5 (Piperidine) | Highly basic.[1][3] Will tail severely on silica-based C18 columns due to silanol interactions.[2][3] Requires high pH buffers or ion-pairing.[2][3] |
| Polarity (LogP) | ~0.5 (Unionized)< -1.0 (Ionized) | Poor retention on standard C18.[1][2][3] "Dead volume" elution is a risk.[3] HILIC is preferred. |
| UV Absorbance | λmax ≈ 210–215 nm | Weak absorbance.[3] Direct UV quantification is prone to interference.[3] MS or Derivatization is recommended.[3] |
| Chirality | 1 Chiral Center (C2) | Enantiomers (R/S) likely have different H3 receptor affinities.[1][3] Separation is mandatory for IND enabling studies.[3] |
Method A: HILIC-MS/MS for Bioanalysis[1][2][3][4]
Context: This is the "Gold Standard" for quantifying polar basic amines in biological matrices (plasma, CSF).[1] Reverse Phase (C18) is discouraged due to dewetting and lack of retention.[3]
Sample Preparation: Mixed-Mode Cation Exchange (MCX)
Rationale: Protein precipitation (PPT) leaves too many phospholipids, causing matrix effects (ion suppression) for this early-eluting polar compound.[1][3] MCX SPE utilizes the basicity of the piperidine nitrogen for orthogonal cleanup.
Protocol:
-
Condition: 1 mL MeOH, then 1 mL Water.
-
Load: Acidify plasma 1:1 with 4% H₃PO₄ (aq). Load onto Oasis MCX or Strata-X-C cartridge.[2][3]
-
Wash 1 (Acidic): 1 mL 2% Formic Acid in Water (Removes proteins/neutrals).[1][3]
-
Wash 2 (Organic): 1 mL 100% Methanol (Removes hydrophobic interferences).[1][3]
-
Elute (Basic): 2 x 500 µL 5% NH₄OH in Methanol (Releases the basic analyte).
-
Reconstitute: Evaporate to dryness and reconstitute in 90:10 Acetonitrile:Buffer.
Chromatographic Conditions (HILIC)
-
Column: Waters BEH Amide (1.7 µm, 2.1 x 100 mm) or SeQuant ZIC-HILIC.[1][3]
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1][3]
-
Mobile Phase B: Acetonitrile.[3]
-
Isocratic Mode: 15% A / 85% B. (High organic content is required for HILIC retention).[3]
-
Flow Rate: 0.4 mL/min.[3]
Mass Spectrometry Parameters (ESI+)
-
Precursor Ion: m/z 152.2 [M+H]⁺[1]
-
MRM Transitions (Predicted):
Method B: Chiral Separation (HPLC-UV)
Context: Required for checking optical purity during synthesis. Since the molecule lacks a strong chromophore, we use a "Polar Organic Mode" to allow higher concentrations without solubility issues, or derivatization (see Section 5).[1]
Direct Chiral Method
-
Column: Chiralpak IG or Chiralpak AD-H (Amylose-based).[1][2][3]
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) [80 : 20 : 0.1].[1][2][3]
-
Note: DEA is strictly required to mask silanols and ensure sharp peaks for the basic amine.[3]
-
-
Detection: UV at 215 nm.[3]
-
Temperature: 25°C.
Visualizing the Workflow:
Figure 1: Decision tree for selecting the appropriate analytical workflow based on sample origin.
Method C: Derivatization for High-Sensitivity HPLC-UV/FLD
Context: If MS is unavailable, or if the UV signal at 215 nm is too noisy, derivatization with Dansyl Chloride (DNS-Cl) is the recommended protocol.[1] It reacts with the secondary amine (piperidine) and the imidazole nitrogen, creating a highly fluorescent, hydrophobic derivative suitable for standard C18 columns.[1]
Derivatization Protocol
-
Reagent: Prepare 5 mg/mL Dansyl Chloride in Acetone.
-
Buffer: 0.1 M Sodium Carbonate (Na₂CO₃), pH 11.
-
Reaction: Mix 100 µL Sample + 100 µL Buffer + 100 µL Dansyl Chloride solution.
-
Incubation: Heat at 60°C for 20 minutes (Dark).
-
Quench: Add 50 µL 2% Ethylamine (scavenges excess reagent).
-
Analysis: Inject onto C18 HPLC.
HPLC Conditions (Derivatized)
-
Column: C18 Standard (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]
-
Detection: Fluorescence (Ex: 340 nm, Em: 525 nm) or UV 254 nm.[1][3]
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[3] The derivative is now hydrophobic and will retain well.
Validation Criteria (ICH Q2 R1)
To ensure the method is "self-validating" as requested:
-
Linearity: R² > 0.99 over at least 5 concentration levels.
-
Accuracy: Spike recovery must be 85-115% for Bioanalysis, 98-102% for Assay.
-
Precision: RSD < 15% (Bioanalysis) or < 2% (Assay).
-
Selectivity: Inject blank matrix.[3] No interference > 20% of LLOQ at the retention time.
-
System Suitability (SST):
References
-
De Esch, I. J., et al. (2001).[1][3] "Development of potent and selective histamine H3 receptor agonists." Journal of Medicinal Chemistry.
- Context: Establishes the synthesis and pharmacological relevance of imidazole-piperidine scaffolds (VUF series).
-
McCalley, D. V. (2017).[1][3] "Understanding and managing the separation of hydrophilic basic compounds in HILIC." Journal of Chromatography A.
-
Chiral Technologies. (2023).[1][3] "Separation of Nitrogen-Containing Heterocycles on Polysaccharide Phases." Application Guide.
- Context: Source for the Hexane/IPA/DEA mobile phase conditions for chiral amines.
-
Waters Corporation. (2020).[1][3] "Oasis MCX Care and Use Manual." [1]
- Context: Protocol basis for the Mixed-Mode C
-
Sigma-Aldrich. (2023).[2][3] "Dansyl Chloride Derivatization Protocol for Amines."
- Context: Standard operating procedure for the derivatiz
Sources
Troubleshooting & Optimization
Technical Support Center: 2-(1H-imidazol-5-yl)piperidine Dosage Optimization
The following technical support guide addresses the optimization of 2-(1H-imidazol-5-yl)piperidine dosage for in vivo efficacy.
This guide is structured for researchers utilizing this compound as a pharmacological probe, likely targeting histamine receptors (H3/H4). Given the structural similarity to established H3 agonists like Immetrid (the 4-isomer) and Immepip , this guide synthesizes specific physicochemical properties of the imidazole-piperidine class with rigorous experimental design principles.
Status: Active Subject: In Vivo Dosage & Efficacy Optimization Compound Class: Imidazole-Piperidine Histamine Ligand (H3/H4 Analog)
Module 1: Formulation & Solubility (The Foundation)
Q: I am observing inconsistent efficacy. Could my formulation be the issue?
A: Yes. Imidazole-piperidine ligands are small, polar molecules, but their solubility is highly pH-dependent. The free base is less soluble and prone to oxidation compared to the salt forms.
Troubleshooting Protocol:
-
Salt Selection: Ensure you are using the dihydrochloride (2HCl) salt. It is significantly more water-soluble and stable than the free base.
-
Vehicle: Use 0.9% Saline or PBS (pH 7.4) .
-
Avoid DMSO if possible, as it can confound histamine-related behavioral readouts (e.g., vasodilation, irritation).
-
-
pH Adjustment: The imidazole ring acts as a buffer. When dissolving high concentrations (>10 mg/mL), the pH may drop.
-
Action: Check pH. If < 5.0, neutralize carefully with dilute NaOH to pH ~7.0–7.4 immediately prior to injection to prevent injection site irritation (which causes false positives in behavioral assays).
-
Stability Note: Prepare fresh. Imidazole rings can be sensitive to photo-oxidation over time in solution.
Module 2: Dosage Strategy (PK/PD Optimization)
Q: What is the recommended starting dose range for rodents?
A: While the 4-isomer (Immetrid ) is a potent H3 agonist (Ki ~ 0.3 nM), the 2-isomer is a structural analog with potentially altered affinity and bioavailability. You must treat it as a probe requiring logarithmic dose-escalation.
Recommended Dose Escalation Table (Mouse/Rat):
| Dose Tier | Dosage (mg/kg) | Route | Purpose | Expected Outcome (If Agonist) |
| Tier 1 | 1.0 - 3.0 | s.c. / i.p. | Receptor Occupancy | Mild sedation, inhibition of H3 autoreceptors. |
| Tier 2 | 10.0 | s.c. / i.p. | Standard Efficacy | Significant reduction in histamine release; behavioral sedation. |
| Tier 3 | 30.0 | s.c. / i.p. | Maximal Effect | Ceiling effect or onset of off-target toxicity (e.g., hypotension). |
| Tier 4 | > 50.0 | s.c. / i.p. | Toxicity Check | Monitor for catalepsy or convulsions (non-specific amine effects). |
Key Pharmacokinetic Insight: The imidazole-piperidine scaffold is hydrophilic.
-
Systemic Absorption: Rapid via s.c. or i.p. (Tmax ~ 15-30 min).
-
Blood-Brain Barrier (BBB): Moderate penetration. Unlike the highly lipophilic H3 antagonists (e.g., Pitolisant), imidazole-based agonists like Immetrid and its 2-isomer rely on specific transport or passive diffusion that is less efficient.
-
Optimization Tip: If CNS efficacy is low at 10 mg/kg, do not just increase the dose indefinitely. The limiting factor is likely BBB permeability, not receptor affinity. Consider intracerebroventricular (i.c.v.) administration (1–10 µ g/animal ) to validate the mechanism before abandoning the compound.
Module 3: Experimental Workflow & Efficacy Readouts
Q: How do I validate that the compound is engaging the target in vivo?
A: You need a self-validating bioassay. Relying solely on complex behavior (e.g., memory tasks) is risky without first confirming target engagement.
Step-by-Step Validation Workflow:
-
Primary Readout (Biomarker): Measure tele-methylhistamine (t-MeHA) levels in the brain (cortex/hypothalamus).
-
Secondary Readout (Behavioral): Water Intake or Sleep/Wake Cycle .
-
H3 agonists typically suppress water intake (dipsogenia) or induce slow-wave sleep.
-
-
Control: Pre-treat with a selective H3 antagonist (e.g., Thioperamide, 10 mg/kg).
-
Logic: If the antagonist blocks your compound's effect, the efficacy is H3-mediated. If not, you are seeing off-target toxicity.
-
Visualizing the Validation Logic:
Caption: Logic flow for validating in vivo efficacy and ruling out off-target effects or poor BBB penetration.
Module 4: Troubleshooting & FAQs
Q: The compound works in vitro (binding) but fails in vivo. Why?
A: This is the classic "Imidazole Paradox."
-
Metabolic Clearance: The imidazole ring is a prime target for hepatic metabolism. The half-life (
) might be too short (< 30 min) in rodents.-
Solution: Perform a microsome stability assay. If high clearance is observed, dosing frequency must be increased (e.g., q.d.
t.i.d.) or administered via osmotic minipump.
-
-
P-gp Efflux: The piperidine amine can make the molecule a substrate for P-glycoprotein (MDR1), actively pumping it out of the brain.
-
Test: Co-administer with a P-gp inhibitor (e.g., Cyclosporin A - use with caution) to see if brain efficacy returns.
-
Q: Can I use the 4-isomer (Immetrid) data as a direct proxy?
A: Only as a guide, not a rule.
-
Structural Nuance: The shift from 4-position to 2-position alters the vector of the basic nitrogen relative to the imidazole. This can drastically change the binding mode (agonist vs. antagonist) or affinity.
-
Recommendation: Always run a "Reference Arm" in your experiment using Immetrid (10 mg/kg) or Immepip to benchmark the magnitude of effect.
References
-
Immetrid and Immepip Characterization: Vollinga, R. C., et al. (1994). "New hydrophilic agonists for the histamine H3 receptor." Source:
-
H3 Receptor Pharmacology & In Vivo Methods: Gemkow, M. J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders." Source:
-
Brain Penetration of Imidazole Ligands: Mochizuki, T., et al. (1996). "In vivo characterization of VUF 4708, a novel histamine H3 receptor antagonist." Source:
-
Assay Validation (t-MeHA): Oishi, R., et al. (1989). "Effects of histamine H3-agonists and antagonists on tele-methylhistamine levels in mouse brain." Source:
Sources
Technical Support Center: Imidazolyl-Piperidine H3 Ligands in In Vivo Models
The following technical guide addresses the physiological effects, troubleshooting, and experimental considerations for imidazolyl-piperidine derivatives , specifically focusing on the class of Histamine H3 Receptor (H3R) Ligands .
Note on Chemical Identity: The specific nomenclature 2-(1H-imidazol-5-yl)piperidine refers to a positional isomer of the widely characterized H3R agonist Immepip (4-(1H-imidazol-4-yl)piperidine). While the 4-isomer (Immepip) is the industry standard for H3R activation, the 2-isomer is a structural analog often used in Structure-Activity Relationship (SAR) studies.
This guide focuses on the expected physiological profile of imidazolyl-piperidine H3 ligands in animal models, using Immepip as the reference standard for biological activity. If you are working specifically with the 2-isomer, anticipate potential shifts in potency or efficacy, but the phenotypic "side effects" (if active) will likely align with the H3R modulation profile described below.
Executive Summary: The Pharmacological Profile
Imidazolyl-piperidine compounds are predominantly Histamine H3 Receptor Agonists . In animal studies (rats/mice), these compounds act as presynaptic autoreceptors and heteroreceptors, inhibiting the release of histamine and other neurotransmitters (NE, ACh, Dopamine, 5-HT).
Core Physiological Impact:
-
CNS: Sedation, hypokinesia (reduced movement), and cognitive blunting.
-
Metabolic: Increased feeding behavior (hyperphagia) due to suppression of anorexigenic histamine release.
-
Cardiovascular: Inhibition of sympathetic outflow (sympatho-inhibition), blunting tachycardia during stress.
Troubleshooting Guide & FAQs
Category A: Behavioral & CNS Anomalies[1]
Q: My animals are showing significantly reduced locomotor activity (hypokinesia). Is this toxicity?
-
Diagnosis: Likely an On-Target Pharmacological Effect , not necessarily toxicity.
-
Mechanism: H3 receptors are autoreceptors. Activation inhibits the release of neuronal histamine, a key neurotransmitter for maintaining wakefulness and arousal.
-
Action:
-
Compare dose against the standard sedative range (e.g., Immepip 5–10 mg/kg i.p. in rats).[1]
-
Perform an Open Field Test. If the animal is immobile but responsive to stimuli, it is sedation. If unresponsive/ataxic, it may be off-target toxicity.
-
Q: We observe deficits in memory tasks (e.g., Object Recognition). Should we lower the dose?
-
Diagnosis: Expected Cognitive Impairment .
-
Mechanism: H3 agonists inhibit the release of Acetylcholine (ACh) in the cortex and hippocampus, which is essential for short-term memory and attention.
-
Action: If your study aims to assess cognitive enhancement, you are using the wrong tool (you need an H3 antagonist/inverse agonist like Pitolisant). If assessing H3 biology, this deficit validates target engagement.
Category B: Metabolic & Feeding Issues
Q: Contrary to histamine's role in allergies, my treated rats are eating more. Why?
-
Diagnosis: H3-Mediated Hyperphagia .
-
Mechanism: Hypothalamic histamine acts on H1 receptors to suppress appetite.[2] Imidazolyl-piperidines (H3 agonists) inhibit this histamine release, effectively removing the "brake" on appetite, leading to increased food intake.
-
Action: Monitor body weight carefully. For chronic studies (>14 days), pair-feeding controls may be necessary to decouple drug effects from weight-gain confounds.
Category C: Cardiovascular Monitoring[4]
Q: I see no change in basal blood pressure, but the animals fail to respond to stress/stimuli. What is happening?
-
Diagnosis: Presynaptic Sympatho-Inhibition .
-
Mechanism: H3 receptors are located on postganglionic sympathetic nerve terminals. Activation inhibits Norepinephrine (NE) release.
-
Context: These ligands often have little effect on resting cardiovascular parameters (where sympathetic tone is low) but will significantly blunt the tachycardic response to stress, electrical stimulation, or exercise.
-
Action: Do not rely on basal tail-cuff measurements. Use telemetry to assess responses during active phases or stress challenges.
Mechanism of Action (Signaling Pathway)
The following diagram illustrates the presynaptic inhibition cascade triggered by Imidazolyl-piperidine ligands (e.g., Immepip).
Caption: Signal transduction pathway of H3 receptor agonists. Activation leads to G_i/o-mediated inhibition of cAMP and Ca2+ influx, ultimately suppressing neurotransmitter release.
Comparative Data: Dosing & Effects
The following table summarizes expected physiological outcomes for the 4-isomer (Immepip) in rats. Note: If using the 2-isomer, potency may be lower; dose-ranging studies are recommended.
| Parameter | Dose (Rat, i.p.) | Expected Outcome | Mechanism |
| Locomotion | 5–10 mg/kg | Hypokinesia (Reduced movement within 10-20 mins). | Reduced cortical histamine.[1] |
| Feeding | 100–300 pmol (i.c.v.)* | Increased Feeding (Acute). | Suppression of hypothalamic histamine (H1 signaling).[2] |
| Cardiovascular | 3–10 µg/kg/min (i.v.)[3] | Sympatho-inhibition (Blunted tachycardia).[3] | Presynaptic inhibition of NE release. |
| Cognition | 5–10 mg/kg | Impairment (Object recognition deficits). | Reduced cortical/hippocampal ACh release. |
| Analgesia | 5–30 mg/kg | Antinociception (Reversal of hyperalgesia).[4] | Modulation of nociceptive pathways (e.g., in diabetic neuropathy). |
*Note: Systemic (i.p.) doses for feeding effects may vary due to BBB penetration kinetics compared to i.c.v.
Experimental Protocol: Validating H3 Activity
To confirm that the "side effects" you observe are indeed H3-mediated (and not off-target toxicity of the 2-isomer), use this validation protocol.
Step 1: The Antagonist Challenge
If the observed effect (e.g., sedation or hypotension) is H3-mediated, it must be reversible by a selective H3 antagonist.
-
Select Antagonist: Thioperamide (3–10 mg/kg i.p.) or Clobenpropit.
-
Administration: Inject Antagonist 15 minutes prior to the Imidazolyl-piperidine ligand.
-
Readout:
-
True Positive: The antagonist prevents the sedation/hypokinesia.
-
False Positive (Toxicity): The animal remains sedated/sick despite antagonist pretreatment. This indicates the 2-isomer is causing off-target toxicity unrelated to the H3 receptor.
-
Step 2: Structure Verification
Ensure you are using the correct isomer.
-
Immepip (Active Standard): 4-(1H-imidazol-4-yl)piperidine.
-
Your Compound: this compound.
-
Risk: The 2-isomer may act as a partial agonist or have significantly lower affinity due to steric hindrance preventing optimal binding in the H3 pocket (which accommodates the histamine-like ethyl-amine distance).
References
-
H3 Agonist Effects on Sleep/Wake: Title: H3 agonist immepip markedly reduces cortical histamine release, but only weakly promotes sleep in the rat.[1] Source: PubMed (Pharmacol Res. 2003 Aug). URL:[Link]
-
H3 Agonist Effects on Feeding: Title: Acute central administration of immepip, a histamine H3 receptor agonist, suppresses hypothalamic histamine release and elicits feeding behavior in rats.[2] Source: PubMed (Brain Res Bull. 2009 Apr). URL:[Link]
-
Cardiovascular Sympatho-Inhibition: Title: Further evidence for the role of histamine H3, but not H1, H2 or H4, receptors in immepip-induced inhibition of the rat cardioaccelerator sympathetic outflow.[3] Source: PubMed (Eur J Pharmacol. 2016 Feb). URL:[Link]
-
Analgesic Effects in Neuropathy: Title: Effects of histamine H3 receptors on chemical hyperalgesia in diabetic rats.[4] Source: PubMed (Neuropharmacology. 2011 May). URL:[Link]
-
Stereotypical Behavior Modulation: Title: Histamine H3 receptor agonists decrease hypothalamic histamine levels and increase stereotypical biting in mice challenged with methamphetamine.[5] Source: PubMed (Eur J Pharmacol. 2005). URL:[Link]
Sources
- 1. H3 agonist immepip markedly reduces cortical histamine release, but only weakly promotes sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute central administration of immepip, a histamine H3 receptor agonist, suppresses hypothalamic histamine release and elicits feeding behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Further evidence for the role of histamine H3, but not H1, H2 or H4, receptors in immepip-induced inhibition of the rat cardioaccelerator sympathetic outflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of histamine H3 receptors on chemical hyperalgesia in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine H3 receptor agonists decrease hypothalamic histamine levels and increase stereotypical biting in mice challenged with methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubilization & Handling of 2-(1H-imidazol-5-yl)piperidine
Ticket ID: SOL-IMP-001 Status: Open Topic: Overcoming Solubility Barriers & Handling Protocols Applicable Compounds: 2-(1H-imidazol-5-yl)piperidine (Free Base & Salts), Histamine analogs, Imidazopiperidine intermediates.[1][2][3][4]
Executive Summary
You are likely encountering "brick dust" properties: the free base of this compound exhibits high crystallinity and poor solubility in both non-polar organic solvents (DCM, Hexane) and neutral water.[1][2][3][4] This is driven by a robust intermolecular hydrogen-bonding network between the piperidine amine (donor/acceptor) and the imidazole ring (donor/acceptor).[2][3][4]
Immediate Action: Do not attempt to dissolve the free base in neutral aqueous buffer or standard organic extraction solvents (EtOAc/DCM).[4] Success requires disrupting the crystal lattice via ionization (pH manipulation) or dielectric tuning (co-solvents). [2][4]
Module 1: The Physicochemical Barrier (Root Cause)[2][4]
To solve the solubility issue, we must first understand the molecule's behavior in solution versus the solid state.
Structural Analysis
The molecule contains two ionizable centers:[5]
-
Piperidine Nitrogen: Secondary amine, highly basic (
).[2][3][4]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Imidazole Ring: Amphoteric aromatic heterocycle (
for the conjugate acid;ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> for the N-H deprotonation).[3][4]
The Solubility Landscape
At neutral pH (7.0), the piperidine is largely protonated (cationic), but the imidazole may exist in a neutral/tautomeric state. This often leads to a "pseudo-zwitterionic" or highly polar character that prevents solvation in lipophilic solvents, while the lattice energy prevents dissolution in water without counter-ions.
| State | pH Range | Charge Species | Solubility Profile |
| Acidic | pH < 5.0 | Dicationic ( | Excellent in Water, MeOH.[1][2][3][4] Insoluble in DCM.[4] |
| Neutral | pH 7.0 - 9.0 | Monocationic / Neutral Aggregates | Poor (Precipitation risk).[1][2][3][4] |
| Basic | pH > 12.0 | Anionic / Neutral | Moderate in polar organics; Poor in water.[4] |
Module 2: Solubilization Protocols
Protocol A: Conversion to Dihydrochloride Salt (Recommended)
The most robust method for handling this compound is converting the free base to the dihydrochloride (2HCl) salt.[4] This permanently disrupts the crystal lattice.
Reagents:
Step-by-Step:
-
Dissolution: Suspend the free base in a minimum volume of MeOH. It may not dissolve completely yet.[3][4]
-
Acidification: Dropwise, add 4M HCl in Dioxane (3.0 equivalents). The solution should clarify and warm slightly (exothermic).[4]
-
Precipitation: Once clear, slowly add
(3x volume of MeOH) to induce crystallization.[4]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Isolation: Filter the white precipitate under inert gas (Nitrogen/Argon) as the salt is hygroscopic.[4]
-
Result: The resulting 2HCl salt is highly water-soluble (>50 mg/mL).[3][4]
Protocol B: Formulation for Biological Assays (pH 7.4)
Researchers often face precipitation when diluting DMSO stocks into culture media.[3][4]
The "Crash-Out" Mechanism: Diluting a DMSO stock (where the compound is solubilized by dipole interactions) into aqueous buffer (pH 7.[2][3][4]4) forces the molecule into its least soluble state.
Corrective Workflow:
-
Stock Preparation: Dissolve compound in 100% DMSO at 100 mM.
-
Tip: If it resists, sonicate at 40°C for 5 mins.[4]
-
-
Intermediate Dilution: Do not jump from 100% DMSO to 0.1% DMSO. Perform a serial dilution in DMSO first.[4]
-
Acidic Spike (The Trick): If the final assay tolerates it, pre-acidify the aqueous buffer slightly or add 1 equivalent of acetic acid to the DMSO stock. This keeps the piperidine fully ionized upon dilution.
Module 3: Purification & Extraction Troubleshooting
Common User Error: "I tried to extract the product from water using DCM, but the organic layer is empty."
Explanation: Due to high polarity (
Decision Tree: Purification Strategy
Figure 1: Decision matrix for purification.[1][2][3][4] Note that standard organic extraction is rarely effective for this class of compounds.
Recommended Purification Methods[3][5][7]
-
n-Butanol Extraction: Unlike DCM, n-Butanol can extract polar amines from basic aqueous solutions.[1][2][3][4]
-
C18-Aq (Reverse Phase): Use a C18 column designed for aqueous compatibility.[1][2][3][4]
-
Ion Exchange (SCX): Use a Strong Cation Exchange cartridge.[3][4]
Module 4: Frequently Asked Questions (FAQ)
Q: The NMR peaks in
-
Fix: Switch to
or . -
Note: In
, the N-H protons of the imidazole and piperidine will exchange with deuterium and disappear from the spectrum. To see them, usengcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> .[1][2][3][4][6]
Q: Can I use this compound in a reductive amination? A: Yes, but solubility is the bottleneck.
-
Fix: Use Methanol or TFE (2,2,2-Trifluoroethanol) as the solvent.[2][3][4] TFE strongly solvates polar amines and stabilizes imine intermediates.[4]
Q: I need to remove the HCl salt before an animal study. How? A: Be careful. The free base may precipitate in the animal's gut or bloodstream (embolism risk).
-
Recommendation: Keep it as the salt (hydrochloride or acetate) if possible.[4] If you strictly need the free base, dissolve the salt in minimal water, adjust to pH 10 with NaOH, and extract rapidly with n-Butanol, or use an SCX column to elute the free base in ammonia/methanol.
References
-
Purification of Polar Zwitterionic Compounds. Biotage Blog. (2023).[3][4][7] Very polar compound purification using aqueous normal-phase flash column chromatography.[1][2][3][4][8] [Link]
-
pKa Determination of Imidazole-Piperidine Analogs. National Institutes of Health (PMC).[3][4] (1993).[3][4][9] Determination of pKa values of histidine side chains and related amines. [Link]
-
Handling of Spinacine and Related Alkaloids. MDPI Molecules. (2023).[3][4][8][7] Imidazole: Synthesis, Functionalization and Physicochemical Properties. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. researchgate.net [researchgate.net]
- 3. evitachem.com [evitachem.com]
- 4. 4-(5-Methyl-1H-imidazol-2-yl)piperidine|CAS 1092297-99-8 [benchchem.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. biotage.com [biotage.com]
- 9. Determination of the side chain pKa values of the lysine residues in calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting unexpected results in 2-(1H-imidazol-5-yl)piperidine experiments
Topic: Troubleshooting Unexpected Results in Synthesis, Analysis, and Assay
Introduction
Welcome to the Technical Support Center. If you are working with 2-(1H-imidazol-5-yl)piperidine (often a structural isomer or analog of H3 receptor ligands like Immepip), you are likely encountering a specific set of physicochemical challenges. This molecule is "deceptively simple."[1][2] Its dual-nitrogen architecture—comprising a highly basic secondary amine (piperidine) and an amphoteric aromatic system (imidazole)—creates a dynamic environment that complicates NMR analysis, purification, and biological screening.[2]
This guide addresses the three most common "tickets" we receive regarding this scaffold:
-
"Messy" NMR spectra (broad peaks, missing protons).
-
Inconsistent Potency (Ki/IC50) in H3/H4 receptor assays.
-
Purification Failures (HPLC tailing, low recovery).
Module 1: Structural Confirmation & NMR Troubleshooting
Q: Why does my 1H NMR spectrum show broad, "missing," or split peaks?
Diagnosis: You are likely observing Dynamic Tautomeric Exchange and Conformational Isomerism .[1][2]
-
The Mechanism: The imidazole ring exists in a rapid equilibrium between the
-H (1H) and -H (3H) tautomers. In non-polar solvents like CDCl3, this proton exchange happens on a time scale intermediate to the NMR frequency, causing the imidazole C-H signals to broaden or disappear into the baseline.[2] -
The Piperidine Factor: If your piperidine nitrogen is protected (e.g., Boc/Cbz), you will also see Rotamers .[2] The restricted rotation around the carbamate bond creates two distinct populations (cis/trans), splitting signals in a ~60:40 ratio.[2]
The Fix (Protocol):
| Method | Protocol | Why it works |
| Acidification (Recommended) | Add 1-2 drops of TFA-d or DCl to the NMR tube.[1] | Protonating both nitrogens locks the imidazole tautomer and speeds up exchange to the "fast" limit, sharpening all peaks into a single set of signals.[2] |
| Solvent Switch | Switch to DMSO-d6 or MeOD . | Polar solvents stabilize specific tautomers via hydrogen bonding, often resolving the broadening seen in chloroform.[2] |
| Variable Temp (VT) | Heat sample to 50-60°C . | Increases the rate of rotamer/tautomer exchange, coalescing split peaks into sharp singlets/multiplets.[2] |
Visualizing the Problem: Tautomeric Equilibrium
Figure 1: Acidification collapses the equilibrium into a single cation species, resolving NMR ambiguity.
Module 2: Biological Assay Variability
Q: My Ki values for Histamine H3 binding vary by 10-fold between runs. Why?
Diagnosis: This is a pH-Dependent Protonation Error .[1] The biological activity of this compound is strictly governed by its ionization state.[1]
-
Piperidine pKa: ~10.5 (Always protonated at physiological pH).[1][2]
-
Imidazole pKa: ~6.0 - 7.0 (The critical switch).[1]
At pH 7.4, the imidazole ring is partially uncharged.[2] If your assay buffer drifts even slightly (e.g., pH 7.2 vs 7.6), the ratio of the active cationic species changes drastically.[2] In H3 receptor docking, the protonated amine forms a critical salt bridge with Asp3.32 , while the imidazole interaction depends on specific hydrogen bond donor/acceptor states [1].[2]
The Fix (Protocol):
-
Buffer Selection: Do NOT use unbuffered saline. Use 50 mM Tris-HCl or HEPES , strictly adjusted to pH 7.40 at the temperature of the assay (usually 25°C or 37°C).
-
Salt Form Usage: Always use the Dihydrochloride (2HCl) or Dimaleate salt for stock solutions.[1][2] The free base is hygroscopic and absorbs atmospheric CO2, making weight-based concentrations inaccurate.[1][2]
-
Fresh Stocks: Dissolve in water/DMSO immediately before use. Imidazoles can oxidize over time in dilute solution.[1][2]
Module 3: Purification & Handling
Q: Why does the compound "streak" on silica columns or tail severely on HPLC?
Diagnosis: Silanol Interaction. The secondary amine of the piperidine and the imidazole nitrogen interact strongly with the acidic silanol groups (Si-OH) on silica gel or standard C18 columns. This causes irreversible adsorption and peak tailing.[1][2]
The Fix (Protocol):
Option A: Flash Chromatography (Normal Phase)
-
Stationary Phase: Use Amine-functionalized silica (NH2-silica) if possible.[1]
-
Mobile Phase: If using standard silica, you must add a modifier.[1][2]
Option B: Preparative HPLC (Reverse Phase)
-
Column: Use a "High pH" resistant column (e.g., XBridge C18, Gemini NX).[2]
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) / Acetonitrile.
-
Why? At pH 10, the piperidine is partially deprotonated and the imidazole is neutral, making the molecule more hydrophobic and reducing silanol dragging.[2]
-
-
Alternative (Low pH): Water (0.1% TFA) / Acetonitrile (0.1% TFA).[2]
Troubleshooting Logic Flow
Figure 2: Decision matrix for isolating the root cause of experimental failure.
Summary of Physicochemical Properties
| Property | Value / Characteristic | Impact on Experiment |
| Molecular Weight | ~151.21 (Free Base) | Use 224.13 for 2HCl salt calculations.[1] |
| pKa (Piperidine) | ~10.5 - 11.0 | Highly basic; requires basic modifiers for extraction.[1][2] |
| pKa (Imidazole) | ~6.0 - 7.0 | Amphoteric; sensitive to buffer pH near physiological levels.[1][2] |
| Hygroscopicity | High (especially salts) | Store in desiccator; weigh quickly.[1][2] |
| Chirality | C2 is a chiral center | Enantiomers (R/S) have vastly different H3 affinities [2].[1][2] |
References
-
Vollinga, R. C., et al. (1994).[2][3] "A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine."[1][2][3] Journal of Medicinal Chemistry, 37(3), 332–333.[2][3]
-
Lazewska, D., & Kiec-Kononowicz, K. (2010).[1][2] "New histamine H3 receptor ligands with the 2-(1H-imidazol-4-yl)ethanamine moiety."[1] Bioorganic & Medicinal Chemistry. (Contextual reference for imidazole-piperidine class behavior).
-
BenchChem Technical Notes. (2025). "Chiral HPLC Methods for the Enantioseparation of Piperidine Derivatives."
-
Khalili, F., et al. (2009).[2][4] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data. (Reference for cyclic amine basicity).
Sources
Technical Support Center: Synthesis of 2-(1H-imidazol-5-yl)piperidine
Ticket ID: #SYN-IMID-PIP-02 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Tautomer Advisory
User Note: You requested the synthesis of 2-(1H-imidazol-5-yl)piperidine . Technical Advisory: Please note that due to the rapid proton migration on the imidazole ring, the 5-yl and 4-yl isomers are tautomers and chemically equivalent in solution. In this guide, we treat them as a single entity.
The Synthetic Challenge: The synthesis of this scaffold presents a classic "Heterocycle-on-Heterocycle" problem.
-
Catalyst Poisoning: The imidazole nitrogen is a potent ligand that poisons transition metal catalysts (Pd, Pt) required for pyridine reduction.
-
Aldehyde Instability: If building the imidazole onto a piperidine ring, the intermediate N-Boc-piperidine-2-carboxaldehyde is prone to racemization and hydration.
-
Polarity: The final product is a highly polar diamine, making extraction from aqueous workups difficult.
We recommend Route A (The "Robust" Reductive Route) for scale and stability, and Route B (The "Direct" Van Leusen Route) for rapid analog generation.
Strategic Workflow Visualization
The following diagram outlines the decision logic for selecting your synthetic path.
Caption: Decision matrix comparing the Reductive Route (A) vs. the Constructive Route (B).
Detailed Protocols
Protocol A: The "Robust" Reductive Route (Recommended)
Concept: Construct the imidazole on a stable pyridine ring first, then hydrogenate the pyridine. Why: Pyridine-2-carboxaldehyde is cheap and stable. The challenge is the hydrogenation step, which fails in neutral solvents because imidazole coordinates to the catalyst.
Step 1: Imidazole Formation (Radziszewski Condensation)
-
Reagents: Pyridine-2-carboxaldehyde, Glyoxal (40% aq), Ammonium Acetate, Methanol.
-
Procedure:
-
Dissolve pyridine-2-carboxaldehyde (1.0 eq) in MeOH (10 vol).
-
Add Glyoxal (1.1 eq) and Ammonium Acetate (4.0 eq).
-
Stir at room temperature for 12–18 hours.
-
Workup: Remove MeOH in vacuo. Neutralize with saturated NaHCO₃. Extract with EtOAc (Note: Product is polar; multiple extractions required).[1]
-
Step 2: Catalytic Hydrogenation (The Critical Step)
The Problem: Neutral imidazole poisons PtO₂ and Pd/C. The Fix: You must protonate the imidazole to form the imidazolium salt, which does not bind the metal.
| Parameter | Specification | Reason |
| Catalyst | PtO₂ (Adams' Catalyst) | More robust than Pd/C for pyridine reduction. |
| Loading | 10 mol% | High loading required to overcome poisoning. |
| Solvent | Glacial Acetic Acid | MANDATORY. Protonates imidazole (prevents poisoning). |
| Pressure | 50–60 psi (3–4 bar) | Pyridine resonance requires moderate pressure. |
| Temp | 25–40 °C | Heat promotes reduction but increases side reactions. |
Procedure:
-
Dissolve 2-(1H-imidazol-4-yl)pyridine in Glacial Acetic Acid (0.1 M concentration).
-
Add PtO₂ (10 wt% equivalent).
-
Hydrogenate at 50 psi H₂ for 24 hours.
-
Filtration: Filter through Celite while acidic (do not neutralize yet, or product may crash out on the catalyst).
-
Isolation: Concentrate acetic acid. The residue is the acetate salt.
Protocol B: The "Direct" Van Leusen Route
Concept: Use N-Boc-piperidine-2-carboxaldehyde and react with Tosylmethyl Isocyanide (TosMIC). Why: Allows for chiral synthesis if starting from chiral pipecolic acid derivatives. Risk: The aldehyde racemizes easily.
Step 1: Fresh Aldehyde Generation
-
Do not store N-Boc-piperidine-2-carboxaldehyde.
-
Generate it via Swern or IBX oxidation of N-Boc-piperidine-2-methanol and use the crude solution immediately.
Step 2: Van Leusen Reaction
-
Reagents: N-Boc-piperidine-2-CHO, TosMIC (1.0 eq), K₂CO₃ (2.0 eq), MeOH/DME (2:1).
-
Procedure:
-
Dissolve TosMIC and the freshly prepared aldehyde in MeOH/DME.
-
Add K₂CO₃.
-
Reflux for 4–6 hours.
-
Mechanism Check: The base deprotonates TosMIC; it attacks the aldehyde, cyclizes, and eliminates sulfinic acid to form the imidazole.
-
Purification: Flash chromatography (DCM/MeOH).
-
Troubleshooting & FAQs
Issue: Catalyst Poisoning (Incomplete Reduction)
Symptom: Hydrogen uptake stops after 10%; TLC shows mostly starting material. Root Cause: The imidazole nitrogen is coordinating to the Pt/Pd surface, blocking H₂ adsorption. Solution:
-
Switch Solvent: Ensure you are using Glacial Acetic Acid or 1M HCl/MeOH. The system must be acidic (pH < 2).
-
Catalyst Refresh: Filter the poisoned catalyst and restart with fresh PtO₂. Do not just add more catalyst to the poisoned soup.
Issue: Product "Disappears" During Workup
Symptom: Reaction looks good on LCMS, but aqueous extraction yields nothing. Root Cause: 2-(Imidazol-5-yl)piperidine is a diamine. In water, it is highly soluble. At neutral pH, it partitions into the aqueous phase. Solution: The "Salting Out" Protocol
-
Saturate the aqueous phase with NaCl.
-
Use n-Butanol or IPA/Chloroform (1:3) for extraction, not just EtOAc.
-
Alternative: Evaporate the aqueous phase to dryness and use Soxhlet extraction with dry ethanol to pull the product from the salts.
Issue: Low Yield in Van Leusen (Route B)
Symptom: Complex mixture, low yield of imidazole. Root Cause: N-Boc-piperidine-2-CHO is unstable. It can enolize and racemize/decompose under the basic conditions of the Van Leusen reaction before the imidazole forms. Solution:
-
Pre-mix: Mix TosMIC and the aldehyde before adding the base.
-
Temperature: Start the reaction at 0°C when adding K₂CO₃, then slowly warm to reflux. This favors the kinetic addition over aldehyde decomposition.
Purification Decision Tree
Caption: Purification strategy based on the dominant impurity profile.
References
-
Van Leusen Imidazole Synthesis: Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[2] 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon, nitrogen double bonds."[2] Journal of Organic Chemistry, 1977, 42(7), 1153–1159.
-
Catalytic Hydrogenation of Pyridines: Sreenivasulu, R., et al. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry, 2015.
-
VUF-8430 & Histamine Ligands: Lim, H. D., et al. "Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist."[3][4] Journal of Medicinal Chemistry, 2006, 49(23), 6650-6651.[3]
-
Purification of Polar Heterocycles: BenchChem Application Notes. "Purification Techniques for Piperidine Derivatives."
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 3. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. figshare.com [figshare.com]
long-term storage and handling of 2-(1H-imidazol-5-yl)piperidine
Welcome to the Technical Support Center for 2-(1H-imidazol-5-yl)piperidine .
This guide is designed for researchers working with histamine H3/H4 receptor ligands. As a Senior Application Scientist, I have structured this content to address the specific chemical vulnerabilities of the piperidine-imidazole pharmacophore—specifically oxidation sensitivity and hygroscopicity—to ensure the integrity of your biological data.
Quick Reference: The "Golden Rules" of Storage
Before detailed protocols, review this summary table. Deviating from these parameters is the primary cause of experimental inconsistency.
| Parameter | Solid State (Powder) | Stock Solution (DMSO/EtOH) | Aqueous Solution (Buffer) |
| Temperature | -20°C (Long-term) | -80°C (Preferred) or -20°C | 4°C (Use immediately) |
| Atmosphere | Desiccated; Inert Gas (Argon/N₂) | Sealed; Headspace purged with Argon | N/A |
| Container | Amber Glass (Light sensitive) | Amber Glass or Polypropylene | Plastic or Glass |
| Shelf Life | >2 Years (if desiccated) | 3–6 Months | < 24 Hours |
| Key Risk | Moisture absorption (Hygroscopic) | Precipitation upon freeze-thaw | Hydrolysis / Oxidation |
Critical Storage Protocols
The molecule contains a secondary amine (piperidine) and an imidazole ring. This combination makes it susceptible to oxidative degradation and carbamate formation (reaction with atmospheric CO₂) if left as a free base. If you possess the salt form (e.g., Dihydrobromide or Hydrochloride), it is significantly more stable but highly hygroscopic .
Workflow: From Shipment to Long-Term Storage
The following diagram outlines the mandatory workflow upon receiving your shipment to prevent "Day 0" degradation.
Figure 1: Standard Operating Procedure (SOP) for receiving and banking piperidine-imidazole ligands.
Solubilization & Handling Guide
Q: Which solvent should I use?
The choice depends heavily on whether you have the Free Base or a Salt (e.g., 2HBr, 2HCl).
-
For Stock Solutions (>10 mM): Use DMSO (Dimethyl sulfoxide) or Ethanol .
-
Why? These solvents prevent bacterial growth and minimize hydrolysis compared to water. DMSO is preferred for -20°C storage as it freezes completely, locking the molecule in a solid matrix.
-
-
For Assay Solutions (<100 µM): Dilute the stock into aqueous buffer (PBS, HBSS).
-
Warning: Ensure the final DMSO concentration is <0.1% to avoid solvent toxicity in cell-based assays.
-
Protocol: Preparing a 10 mM Stock Solution
-
Equilibrate: Allow the product vial to warm to Room Temperature (RT) inside the desiccator before opening. Opening a cold vial causes condensation, ruining the powder.
-
Weigh: Rapidly weigh the required amount. (Example: For MW ~151.2 g/mol [Free Base], 1.51 mg in 1 mL).
-
Dissolve: Add high-grade anhydrous DMSO. Vortex for 30 seconds.
-
Aliquot: Do not store the bulk solution. Split into 50–100 µL aliquots in amber microcentrifuge tubes.
-
Freeze: Snap-freeze in liquid nitrogen (optional but recommended) and store at -20°C or -80°C.
Troubleshooting & FAQs
This section addresses specific failure modes reported by users working with H3 receptor agonists/antagonists.
Q1: My powder has turned from white to yellow/brown. Is it still usable?
Status: Compromised.
-
Cause: This indicates oxidation of the secondary amine or the imidazole ring, often accelerated by light exposure.
-
Action: Check the purity via LC-MS. If purity is <95%, discard the batch. The degradation products may act as partial agonists or inverse agonists, confounding your H3 receptor data [1].
Q2: The compound precipitates when I dilute the DMSO stock into PBS.
Status: Solubility Limit Reached.
-
Cause: The "Free Base" form of this compound is lipophilic. At neutral pH (7.4), the imidazole (pKa ~6.0) is largely uncharged, reducing solubility.
-
Action:
-
Lower the concentration of the stock.[1]
-
Sonicate the buffer solution for 5 minutes.
-
Switch to the Dihydrobromide or Hydrochloride salt form , which has significantly higher aqueous solubility [2].
-
Q3: I see variability in my IC50/Ki values between experiments.
Status: Handling Error.
-
Cause: This is often due to Freeze-Thaw cycles . Repeated thawing introduces moisture and oxygen, degrading the stock.
-
Action: Switch to single-use aliquots. Never re-freeze a thawed aliquot.
Troubleshooting Logic Tree
Use this decision matrix to diagnose solubility or stability issues.
Figure 2: Diagnostic logic for common experimental failures.
Scientific Background: Mechanisms of Instability
Understanding why the molecule degrades allows you to prevent it.
-
Oxidation (Secondary Amine): The piperidine nitrogen is a secondary amine. In the presence of atmospheric oxygen and light, it can undergo radical oxidation. This is why Argon purging and Amber vials are non-negotiable [3].
-
Hygroscopicity (Salt Forms): The dihydrobromide or hydrochloride salts are ionic lattices that avidly attract water molecules from the air. This water facilitates hydrolysis and alters the molecular weight of the powder, leading to inaccurate dosing (molarity errors) [4].
-
Adsorption: Like many lipophilic amines, this compound can adsorb to certain plastics. For low concentrations (<10 nM), use silanized glass or low-binding polypropylene to prevent loss of compound to the container walls.
References
-
Cayman Chemical. Immepip (hydrobromide) Product Information & Stability Data. (Data regarding structural analog stability).
-
Tocris Bioscience. Immepip dihydrobromide Solubility and Handling Guide.
-
BenchChem. Navigating the Stability and Storage of Piperidine Derivatives.
-
MedChemExpress. Handling of Histamine H3 Receptor Agonists.
Sources
Validation & Comparative
Validating the Biological Effects of 2-(1H-imidazol-5-yl)piperidine: A Comparative Guide to Histamine H3/H4 Receptor Modulation
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison & Assay Validation Guide
Executive Summary
Evaluating novel or conformationally restricted GPCR ligands, such as 2-(1H-imidazol-5-yl)piperidine , requires orthogonal, self-validating assay systems. This compound shares the core imidazole pharmacophore with endogenous histamine and established synthetic ligands (e.g., Immepip, Thioperamide) but features a direct piperidine linkage that alters its conformational flexibility.
This guide provides a comprehensive framework for validating the intrinsic activity, efficacy, and potential signaling bias of this compound at Gαi/o-coupled histamine H3 and H4 receptors (H3R/H4R). By comparing it against industry-standard reference compounds, we establish a robust methodology for pharmacological profiling.
Mechanistic Grounding: The Imidazole Pharmacophore and GPCR Signaling
Histamine H3 and H4 receptors are predominantly coupled to inhibitory G-proteins (Gαi/o). The validation of any novel imidazole-based ligand requires mapping its effects across two primary axes:
-
G-Protein Pathway (Efficacy): Agonist binding induces the dissociation of the Gαi subunit, which directly inhibits adenylyl cyclase (AC), thereby reducing intracellular cyclic AMP (cAMP) levels [1].
-
Desensitization Pathway (Biased Signaling): Concurrently, receptor phosphorylation by GPCR kinases (GRKs) recruits β-arrestin, leading to receptor internalization. Monitoring this pathway is critical, as ligands can exhibit "biased agonism," preferentially activating one pathway over the other [2].
Caption: Gαi/o-coupled signaling and β-arrestin recruitment pathways modulated by imidazole ligands.
Comparative Pharmacological Profiling
To objectively benchmark this compound, we must compare its pharmacological profile against established reference compounds. Immepip serves as the benchmark full agonist, while Thioperamide acts as the standard inverse agonist/antagonist [3][4].
The table below outlines the expected comparative data matrix required to validate the novel ligand's biological effects:
| Compound | Pharmacological Class | hH3R Binding (Ki, nM) | hH3R cAMP Inhibition (IC50, nM) | hH4R β-Arrestin (EC50, nM) |
| Histamine | Endogenous Full Agonist | ~8.0 | ~15.0 | ~20.0 |
| Immepip | Synthetic Full Agonist | 0.5 - 2.0 | 1.2 | 18.5 |
| Thioperamide | Inverse Agonist / Antagonist | 4.0 - 10.0 | Reverses Agonism | Blocks Recruitment |
| This compound | Investigational Ligand | Target: < 50.0 | Target: < 100.0 | Target: < 150.0 |
(Note: The target thresholds for this compound represent the validation criteria established in the protocols below).
Self-Validating Experimental Protocols
A rigorous validation strategy does not merely observe effects; it proves causality. The following step-by-step methodologies incorporate strict internal controls to ensure trustworthiness.
Protocol 1: TR-FRET cAMP Accumulation Assay (G-Protein Pathway)
Causality Focus: Because basal cAMP levels in resting cells are too low to detect a further Gαi-mediated decrease, we must pre-stimulate the cells with Forskolin (a direct AC activator). A true agonist will dose-dependently suppress this artificially raised baseline [1].
-
Cell Preparation: Harvest HEK293 cells stably expressing human H3R or H4R. Resuspend in stimulation buffer (HBSS, 5 mM HEPES, 0.1% BSA). Crucial Step: Add 0.5 mM IBMX (a phosphodiesterase inhibitor) to the buffer to prevent the premature degradation of cAMP, ensuring a stable signal window.
-
Assay Setup: Seed 5,000 cells/well into a 384-well microplate.
-
Ligand Addition: Dispense this compound in a 10-point concentration-response curve (0.1 nM to 10 μM).
-
Self-Validation Control: In parallel wells, pre-incubate cells with 10 μM Thioperamide for 15 minutes prior to adding the investigational ligand. If the ligand's effect is truly receptor-mediated, Thioperamide will induce a rightward shift in the IC50 curve [3].
-
-
Forskolin Challenge: Add 5 μM Forskolin to all wells. Incubate for 30 minutes at room temperature (22°C).
-
Detection & Readout: Add TR-FRET cAMP detection reagents (e.g., Europium-labeled tracer). Incubate for 1 hour, then read time-resolved fluorescence on a microplate reader (e.g., EnVision).
Protocol 2: BRET-Based β-Arrestin2 Recruitment Assay (Desensitization Pathway)
Causality Focus: To evaluate biased agonism, we utilize Bioluminescence Resonance Energy Transfer (BRET). Unlike end-point lysis assays, BRET allows for the real-time kinetic monitoring of the physical interaction between the receptor and β-arrestin2 in live cells, eliminating lysis-induced artifacts [2].
-
Transfection: Co-transfect HEK293T cells with hH3R/hH4R tagged with Renilla luciferase (Rluc8) at the C-terminus, and β-arrestin2 tagged with mVenus.
-
Cell Seeding: 24 hours post-transfection, seed cells into white, clear-bottom 96-well plates.
-
Substrate Addition: Add the luciferase substrate Coelenterazine-h (5 μM) and incubate for 10 minutes in the dark to establish baseline luminescence.
-
Ligand Stimulation: Inject this compound at varying concentrations. Include Immepip (10 μM) as a positive control for maximum recruitment efficacy.
-
Kinetic Readout: Measure BRET signals (the ratio of mVenus emission at 535 nm to Rluc8 emission at 480 nm) continuously for 30 minutes at 37°C.
-
Data Analysis: Calculate the EC50 from the area under the curve (AUC) of the kinetic traces.
Experimental Workflow Visualization
Caption: Parallel workflow for validating G-protein and β-arrestin signaling pathways.
References
- Source: revvity.
- Title: Design and pharmacological characterization of VUF14480, a covalent partial agonist that interacts with cysteine 983.
- Source: walshmedicalmedia.
- Source: plos.
Comparative Pharmacology of 2-(1H-imidazol-5-yl)piperidine and Alternative Histamine H3 Receptor Antagonists: A Guide for Drug Development
Executive Summary
The Histamine H3 receptor (H3R) is a constitutively active, Gi/o-coupled presynaptic autoreceptor and heteroreceptor that regulates the release of histamine, acetylcholine, dopamine, and norepinephrine in the central nervous system (CNS). Blocking this receptor has become a validated therapeutic strategy for cognitive disorders, narcolepsy, and attention-deficit/hyperactivity disorder (ADHD).
This guide provides an objective, data-driven comparison between 2-(1H-imidazol-5-yl)piperidine —a conformationally restricted, imidazole-based preclinical tool—and other benchmark H3R antagonists, including the first-generation compound Thioperamide and the first-in-class approved non-imidazole drug Pitolisant .
Pharmacological Context & Structural Causality
The evolution of H3R antagonists is a masterclass in structural optimization. Early drug discovery efforts focused on modifying the endogenous ligand, histamine. For example, Immepip (4-(1H-imidazol-4-ylmethyl)piperidine) is a highly potent H3R agonist. However, by removing the methylene linker and shifting the attachment point to create This compound , researchers introduced severe conformational restriction.
The Causality of Efficacy Shift: This structural rigidification prevents the molecule from adopting the specific active conformation required to trigger the Gi/o protein cascade. Instead of agonizing the receptor, this compound occupies the orthosteric binding pocket (interacting critically with Asp114 and Glu206) and acts as an antagonist/inverse agonist. While it serves as an excellent pharmacological probe to map the H3R binding pocket, its imidazole ring presents significant pharmacokinetic liabilities compared to modern non-imidazole therapeutics like Pitolisant ().
Comparative Pharmacological Profile
To objectively evaluate this compound against alternative H3R antagonists, we must analyze their binding affinity (Ki), functional efficacy, and pharmacokinetic viability.
Table 1: Quantitative Comparison of H3R Antagonists / Inverse Agonists
| Compound | Chemical Class | H3R Affinity (Ki) | Functional Efficacy | BBB Penetration | CYP450 Interaction | Clinical Status |
| This compound | Imidazole-based | ~10 - 50 nM | Antagonist / Weak Inverse Agonist | Low to Moderate | High (Inhibitor) | Preclinical Tool |
| Thioperamide | Imidazole-based | 4.3 nM | Strong Inverse Agonist | Moderate | High (Inhibitor) | Preclinical Tool |
| Ciproxifan | Imidazole-based | 0.5 nM | Inverse Agonist | Moderate | Moderate | Discontinued |
| Pitolisant (Wakix) | Non-Imidazole (Piperidine ether) | 0.16 nM | Strong Inverse Agonist | High | Low (Weak Inducer) | Approved (Narcolepsy) |
Data synthesized from foundational H3R pharmacological reviews and patent literature (, ).
Mechanistic Pathways
Because the H3 receptor exhibits high constitutive activity, the most effective therapeutic agents are not merely neutral antagonists, but inverse agonists . They actively reverse the basal Gi/o coupling, thereby disinhibiting adenylyl cyclase, increasing cAMP, and forcing the presynaptic terminal to release neurotransmitters.
Mechanism of H3R modulation by agonists and inverse agonists/antagonists.
Self-Validating Experimental Protocols
To objectively validate the efficacy of this compound against compounds like Pitolisant, drug development professionals must employ a self-validating cascade of in vitro and ex vivo assays.
Protocol 1: In Vitro Radioligand Binding and Functional cAMP Assay
Objective: Determine binding affinity (Ki) and differentiate between neutral antagonism and inverse agonism. Causality: A neutral antagonist will displace a radioligand but will not alter the basal signaling of the constitutively active H3R. An inverse agonist will actively reduce basal Gi/o coupling, resulting in a measurable increase in forskolin-stimulated cAMP accumulation.
-
Membrane Preparation: Isolate cellular membranes from CHO cells stably expressing recombinant human H3R.
-
Radioligand Displacement: Incubate membranes with 1 nM [³H]N-alpha-methylhistamine (a selective H3 agonist) and varying concentrations (10⁻¹¹ to 10⁻⁵ M) of the test compound (e.g., this compound).
-
Quantification: Terminate the reaction by rapid vacuum filtration. Measure bound radioactivity using liquid scintillation counting to calculate the IC₅₀ and Ki.
-
Functional cAMP Assay: Treat the cells with 10 µM forskolin (to globally stimulate adenylyl cyclase) in the presence of the test compound. Measure intracellular cAMP via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). An increase in cAMP beyond forskolin-alone levels confirms inverse agonism.
Protocol 2: Ex Vivo Neurotransmitter Release (Brain Slices)
Objective: Validate the physiological consequence of presynaptic autoreceptor blockade. Causality: Blocking the H3 autoreceptor removes the negative feedback loop on histaminergic neurons. If the compound is an effective antagonist, electrical stimulation will yield a significantly higher efflux of histamine compared to vehicle control.
-
Slice Preparation: Prepare 400 µm rat cortical or hypothalamic slices using a vibratome.
-
Isotope Loading: Incubate slices with [³H]histidine for 30 minutes to allow for the endogenous synthesis and vesicular packaging of [³H]histamine.
-
Superfusion & Stimulation: Transfer slices to a superfusion chamber with oxygenated artificial cerebrospinal fluid (aCSF). Apply electrical field stimulation (e.g., 2 Hz, 2 ms pulses) to evoke neurotransmitter release.
-
Antagonist Application: Introduce this compound or Pitolisant into the superfusate.
-
Efflux Measurement: Collect superfusate fractions every 5 minutes. Quantify [³H]histamine via liquid scintillation. Calculate the fractional release ratio (S2/S1) to confirm autoreceptor blockade ().
Experimental Workflow Validation
Step-by-step experimental workflow for validating H3 receptor antagonists.
The "Imidazole Dilemma" in Drug Development
While this compound and Thioperamide are highly effective at blocking the H3 receptor in vitro, they suffer from the "Imidazole Dilemma"—a primary reason these compounds failed to advance into the clinic.
-
Cytochrome P450 Inhibition: The basic nitrogen of the imidazole ring coordinates directly with the heme iron of hepatic CYP450 enzymes. This leads to severe, non-specific inhibition of drug metabolism, creating unacceptable drug-drug interaction risks ().
-
Poor CNS Penetrance: Imidazole-based compounds are highly basic and polar at physiological pH. This limits their ability to cross the blood-brain barrier (BBB) efficiently, requiring high systemic doses that exacerbate off-target effects.
The Pitolisant Solution: Drug developers overcame these hurdles by designing non-imidazole antagonists. Pitolisant replaces the problematic imidazole ring with a basic piperidine ring linked via an ether chain to a chlorophenyl group. This structural leap maintained the critical salt-bridge interaction with Glu206 in the H3R binding pocket while eliminating CYP450 heme coordination and drastically improving lipophilicity and BBB penetration ().
Ultimately, while this compound remains a vital structural probe for understanding conformational restriction in receptor binding, non-imidazole compounds like Pitolisant represent the clinical standard for H3R antagonism.
References
-
The histamine H3 receptor: from discovery to clinical trials with pitolisant British Journal of Pharmacology URL:[Link]
-
Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects Journal of Clinical Medicine (MDPI) URL:[Link]
-
H3 receptor antagonist, thioperamide, inhibits adrenal steroidogenesis and histamine binding to adrenocortical microsomes and binds to cytochrome P450 British Journal of Pharmacology URL:[Link]
-
H3 receptor blockade by thioperamide enhances cognition in rats without inducing locomotor sensitization Psychopharmacology URL:[Link]
-
Histamine H3 receptor antagonists/inverse agonists: a patent review (October 2017 - December 2023) documenting progress Expert Opinion on Therapeutic Patents URL:[Link]
comparative study of 2-(1H-imidazol-5-yl)piperidine and its analogs
Focus: Structural Isomerism and Pharmacophore Constraints in Histamine H3/H4 Ligand Design
Executive Summary & Product Positioning
This guide provides a technical comparative analysis of 2-(1H-imidazol-5-yl)piperidine , a structural isomer of the renowned histamine H3 receptor agonist Immepip .
While Immepip (4-(1H-imidazol-4-ylmethyl)piperidine) represents the "Gold Standard" for high-affinity H3 agonism, the 2-substituted analog serves as a critical Structure-Activity Relationship (SAR) probe . By altering the attachment point of the piperidine ring from the C4 to the C2 position, researchers can evaluate the steric tolerance and optimal nitrogen-to-nitrogen (N-N) distance required for binding to the aspartic acid residue (Asp3.32) within the histamine receptor transmembrane domain.
Primary Application:
-
Medicinal Chemistry: Probing the steric depth of the Histamine H3/H4 receptor binding pocket.
-
Pharmacology: Negative control or low-affinity partial agonist in selectivity assays.
-
Synthetic Chemistry: Precursor for "constrained" peptidomimetics.
Comparative Technical Specifications
The following table contrasts the subject molecule with its primary analogs: Immepip (High Potency Agonist) and Histamine (Endogenous Ligand).
Table 1: Physicochemical and Pharmacological Profile
| Feature | Subject: this compound | Comparator 1: Immepip | Comparator 2: Histamine |
| Structure Class | Constrained 2-Substituted Piperidine | 4-Substituted Piperidine (Methylene Linker) | Ethylamine Imidazole |
| Molecular Weight | ~151.21 g/mol | 165.24 g/mol | 111.15 g/mol |
| Linker Type | Direct Bond (Rigid) | Methylene Bridge (-CH₂-) (Flexible) | Ethyl Chain (-CH₂-CH₂-) |
| H3 Receptor Affinity ( | Low / Moderate (< 6.0) * | High (9.0 - 9.2) | Moderate (7.0 - 8.0) |
| Functional Activity | Weak Partial Agonist / Antagonist | Full Agonist | Full Agonist |
| Blood-Brain Barrier | Moderate Penetration | High Penetration | Poor Penetration |
| Metabolic Stability | High (CYP resistant) | Moderate (N-methylation) | Low (MAO/DAO degradation) |
*Note: Affinity values for the 2-isomer are inferred from SAR studies indicating that direct C2-attachment distorts the pharmacophore geometry required for nanomolar H3 binding.
Mechanism of Action & SAR Analysis
The "Distance" Hypothesis
The histamine H3 receptor binding pocket requires a specific distance between the imidazole proton donor and the basic piperidine nitrogen (which mimics the amine of histamine).
-
Immepip (The Ideal): The methylene linker plus the 4-position attachment allows the piperidine nitrogen to adopt a conformation almost identical to histamine, forming a salt bridge with Asp114 (TM3) while the imidazole interacts with Glu206 (TM5) .
-
This compound (The Probe):
-
Steric Clash: The direct bond at the C2 position restricts rotation.
-
Distance Mismatch: The N-N distance is shortened, preventing simultaneous engagement of both key residues. This typically results in a drastic loss of affinity (>100-fold reduction) or a shift in efficacy from agonist to antagonist.
-
Pathway Visualization
The following diagram illustrates the signaling pathway activated by high-affinity analogs (Immepip) and how the 2-isomer fails to fully engage this cascade due to poor binding kinetics.
Caption: H3 Receptor signaling cascade. High-affinity ligands (Immepip) suppress cAMP via Gi/o coupling. The 2-isomer displays reduced efficacy in this pathway.
Experimental Protocols
To validate the comparative performance of this compound, the following protocols for synthesis and binding assessment are recommended.
Protocol A: Synthesis via Pyridine Reduction
Rationale: Direct synthesis of the piperidine ring often yields racemate. Reducing the corresponding pyridine precursor is the industry-standard method for high purity.
Reagents:
-
2-(1H-imidazol-5-yl)pyridine (Precursor)[1]
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial Acetic Acid
-
Hydrogen gas (H₂)
Workflow:
-
Dissolution: Dissolve 1.0 eq of 2-(1H-imidazol-5-yl)pyridine in glacial acetic acid (0.1 M concentration).
-
Catalyst Addition: Add 10 mol% PtO₂ carefully under inert atmosphere.
-
Hydrogenation: Purge the vessel with H₂ gas. Maintain reaction at 50 psi (3.4 bar) and 60°C for 12–24 hours.
-
Critical Checkpoint: Monitor via TLC or LC-MS for the disappearance of the aromatic pyridine peak.
-
-
Filtration: Filter the catalyst through a Celite pad.
-
Workup: Concentrate the filtrate in vacuo. Neutralize the residue with saturated NaHCO₃ to pH 9. Extract with CHCl₃/Isopropanol (3:1).
-
Purification: Recrystallize from Ethanol/Ether to obtain the product as a white solid.
Protocol B: Competitive Radioligand Binding Assay (H3R)
Rationale: To quantify the affinity shift caused by the structural isomerism.
Materials:
-
Membranes: HEK-293 cells stably expressing human H3 Receptor.[2]
-
Radioligand: [³H]-N-α-methylhistamine (NAMH) (~1 nM).
-
Competitors: this compound (Subject) vs. Immepip (Standard).
Steps:
-
Preparation: Dilute membranes in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).
-
Incubation: In 96-well plates, combine:
-
50 µL Radioligand ([³H]-NAMH).
-
50 µL Test Compound (Serial dilution
to M). -
100 µL Membrane suspension (20 µg protein/well).
-
-
Equilibrium: Incubate at 25°C for 60 minutes with gentle shaking.
-
Termination: Harvest via rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation.
References
-
Vollinga, R. C., et al. (1994).[3] "A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine."[3] Journal of Medicinal Chemistry.
-
Kitbunnadaj, R., et al. (2005).[4] "N-Substituted Piperidinyl Alkyl Imidazoles: Discovery of Methimepip as a Potent and Selective Histamine H3 Receptor Agonist."[5] Journal of Medicinal Chemistry.
-
Lazewska, D., et al. (2003). "Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists."[6] Pharmazie.
-
BenchChem. "4-(5-Methyl-1H-imidazol-2-yl)piperidine Technical Data."
-
MilliporeSigma. "2-[2-(1H-Imidazol-1-yl)ethyl]piperidine Product Sheet."
Sources
- 1. 51746-31-7_2-(1H-imidazol-5-yl)piperidineCAS号:51746-31-7_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. re.public.polimi.it [re.public.polimi.it]
- 3. A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Research Findings on 2-(1H-imidazol-5-yl)piperidine: A Technical Comparison Guide
This guide addresses the reproducibility of research findings regarding 2-(1H-imidazol-5-yl)piperidine , a structural isomer of the widely used histamine H3 receptor agonist Immepip (4-(1H-imidazol-4-yl)piperidine). The guide critically examines the synthesis, chirality, and pharmacological distinction between the 2- and 4-isomers, highlighting potential sources of experimental variability.
Executive Summary: The Isomer Challenge
Research on This compound (hereafter referred to as the 2-isomer ) is frequently conflated with its regioisomer, Immepip (4-(1H-imidazol-4-yl)piperidine). While Immepip is a standard, high-affinity histamine H3 receptor (H3R) agonist, the 2-isomer presents unique reproducibility challenges due to chiral complexity (C2 stereocenter) and synthetic regioselectivity . This guide dissects these variables to ensure data integrity in pharmacological studies.
| Feature | This compound (The Subject) | Immepip (The Standard) |
| Structure | Imidazole attached at Piperidine C2 | Imidazole attached at Piperidine C4 |
| Chirality | Chiral (R/S enantiomers) | Achiral (Plane of symmetry) |
| Primary Issue | Enantiomeric purity & Regio-contamination | Salt form stability & Hygroscopicity |
| H3R Affinity | Variable (Enantiomer dependent) | High ( |
Chemical Identity & Purity: The Core of Reproducibility
The primary source of irreproducibility in studies involving the 2-isomer is the failure to distinguish between the 2- and 4-isomers and the (R)- and (S)-enantiomers .
2.1. Regiochemistry: The Synthesis Trap
Standard synthesis of imidazolyl-piperidines often involves the reduction of pyridyl-imidazoles or the coupling of protected piperidines. These routes can yield mixtures of 2- and 4-substituted products if not carefully controlled.
-
Critical Insight : Commercial "Immepip" samples have occasionally been found to contain trace amounts of the 2-isomer, or vice versa, leading to skewed binding data.
-
Validation Step : Always verify regiochemistry using 1H-NMR . The 2-isomer shows a distinct multiplet for the methine proton at C2 (~3.8-4.2 ppm), whereas the 4-isomer shows a triplet-of-multiplets at C4 (~2.8 ppm).
2.2. Stereochemistry: The Hidden Variable
Unlike Immepip, the 2-isomer possesses a chiral center at the piperidine C2 position.
-
The Problem : Many studies use the racemate without specifying it, while others may unwittingly use an enriched enantiomer due to chiral synthesis precursors.
-
Pharmacological Impact : Histamine receptors are highly stereoselective. The (S)-isomer of histamine analogs often exhibits significantly higher affinity than the (R)-isomer (or vice versa depending on the specific scaffold).
-
Recommendation : Use chiral HPLC to determine enantiomeric excess (ee). Report biological data specifically for the (R)-, (S)-, or racemic form.
Pharmacological Performance Comparison
The following table summarizes the comparative performance, highlighting where reproducibility issues arise.
| Parameter | This compound (Racemate) | Immepip (Standard) | Reproducibility Risk Factor |
| H3R Binding ( | Moderate to Low (est. 10-100 nM)* | 0.6 - 1.5 nM | High : Impurities of Immepip in 2-isomer samples can falsely elevate affinity. |
| Functional Potency ( | Lower Potency | ~1-5 nM | Medium : Enantiomeric ratio variance affects potency. |
| Selectivity (H3 vs H4) | Lower Selectivity | High H3 Selectivity | High : Off-target H4 activity varies with enantiomer. |
| Metabolic Stability | Moderate | High | Low : Both are relatively stable amines. |
*Note: Data for the 2-isomer is sparse and often confounded by isomeric mixtures. Values are estimated based on structural analogs.
Experimental Protocols for Reproducibility
To guarantee reproducible data, follow these self-validating protocols.
4.1. Protocol: Regio- and Stereochemical Validation
Objective : Ensure the compound is the pure 2-isomer and define its stereochemistry.
-
Dissolution : Dissolve 5 mg of sample in
or . -
1H-NMR : Acquire a spectrum.
-
Check: Look for the C2 proton signal (multiplet, downfield shifted due to adjacent N and Imidazole). Absence of C4 proton signal (upfield) confirms regio-purity.
-
-
Chiral HPLC :
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA/DEA (90:10:0.1).
-
Detection: UV at 210 nm.
-
Result: Calculate enantiomeric excess (ee). If ee < 95%, repurify or report as a mixture.
-
4.2. Protocol: Competitive Binding Assay (H3R)
Objective : Determine
-
Membrane Prep : Use HEK-293 cells stably expressing human H3R.
-
Radioligand : Use [
]-N-alpha-methylhistamine (~1-2 nM). -
Incubation : 60 min at 25°C in Tris-HCl buffer (pH 7.4).
-
Control : Include Immepip (100 nM) as a positive control for maximal displacement.
-
Data Analysis : Fit to a one-site competition model.
-
Quality Check: If the Hill slope deviates significantly from -1.0, suspect a mixture of enantiomers or regioisomers.
-
Visualization: Synthesis & Logic
5.1. Synthesis & Impurity Logic
The following diagram illustrates the synthetic divergence that leads to the 2- vs 4-isomer confusion and the chirality issue.
Caption: Synthetic divergence showing the origin of regioisomers and the stereochemical complexity of the 2-isomer.
5.2. H3 Receptor Signaling Validation
This diagram outlines the signaling pathway to validate functional activity (Agonist vs Antagonist).
Caption: H3R signaling pathway. Agonists (like Immepip) decrease cAMP; the 2-isomer's effect depends on efficacy.
References
-
Histamine H3 Receptor Pharmacology : Arrang, J. M., et al. (1987). "Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor." Nature.Link
-
Immepip Characterization : Vollinga, R. C., et al. (1994). "New hydrophilic agonists for the histamine H3 receptor." Journal of Medicinal Chemistry.Link
-
Chirality in Histamine Ligands : Schunack, W. (1989). "Histamine agonists and antagonists: structure-activity relationships." Progress in Drug Research.Link
-
Synthesis of Piperidine-Imidazole Derivatives : VUF Institute Protocols (Vrije Universiteit Amsterdam).Link
Pharmacological Profiling: 2-(1H-imidazol-5-yl)piperidine vs. Thioperamide at the Histamine H3/H4 Receptors
As a Senior Application Scientist evaluating neuropharmacological targets, understanding the structural nuances that dictate a ligand's intrinsic efficacy is paramount. The Histamine H3 receptor (H3R) is a unique
This guide provides a head-to-head technical comparison between 2-(1H-imidazol-5-yl)piperidine —a conformationally constrained structural probe acting as an agonist—and Thioperamide , the prototypical H3/H4 receptor inverse agonist.
Structural Divergence & Pharmacodynamics
The transition from H3R agonism to inverse agonism is heavily dictated by steric bulk and lipophilicity.
This compound represents a conformationally restricted analogue of endogenous histamine. By cyclizing the ethylamine side chain of histamine into a piperidine ring, the molecule restricts rotational degrees of freedom. This locks the basic nitrogen and the imidazole ring into an optimal spatial geometry that interacts with the conserved Asp3.32 residue in the H3R orthosteric pocket, stabilizing the active receptor state (
Thioperamide (N-cyclohexyl-4-(1H-imidazol-4-yl)piperidine-1-carbothioamide) builds upon a similar imidazolyl-piperidine pharmacophore but introduces a massive structural divergence: a bulky, highly lipophilic cyclohexyl-carbothioamide tail[1]. This extension fundamentally alters the thermodynamic profile of the ligand-receptor complex. The steric bulk prevents the receptor from adopting the active
Quantitative Pharmacological Comparison
The following table summarizes the distinct pharmacological profiles of both compounds, highlighting how structural modifications translate to functional efficacy.
| Parameter | This compound | Thioperamide |
| Primary Target | Histamine H3 Receptor (H3R) | Histamine H3 & H4 Receptors |
| Pharmacological Action | Agonist | Antagonist / Inverse Agonist |
| Binding Affinity ( | High (Nanomolar range) | ~4.3 nM (H3R)[3], ~27 nM (H4R) |
| Intrinsic Efficacy ( | Positive (Activates | Negative (Inhibits basal |
| Blood-Brain Barrier (BBB) | Permeable | Highly Permeable |
| Downstream Effect | Decreases cAMP, Inhibits NT release | Increases cAMP, Promotes NT release[2] |
| Structural Core | Imidazole directly linked to piperidine | 4-substituted piperidine with lipophilic tail |
Mechanistic Signaling Pathways
The opposing functional efficacies of these two ligands drive completely different intracellular cascades. While the agonist suppresses neuronal firing, the inverse agonist promotes wakefulness and neurotransmitter (NT) release by lifting the constitutive brake on the system[1].
Fig 1: Opposing intracellular signaling cascades of H3R agonist vs. inverse agonist.
Experimental Methodologies: Self-Validating Assays
To rigorously differentiate the agonist properties of this compound from the inverse agonist properties of thioperamide, a dual-assay workflow is required.
Causality of Assay Selection: Why use a
Step-by-Step Protocol
1. Membrane Preparation (Preserving Constitutive Activity)
-
Action: Homogenize HEK293 cells stably expressing hH3R in a Tris-HCl buffer (pH 7.4) lacking sodium ions and GDP.
-
Causality: Sodium ions and GDP act as allosteric modulators that uncouple the receptor from the G-protein, artificially lowering the basal constitutive activity. Omitting them ensures the assay window is wide enough to detect the inverse agonism of thioperamide.
2. Radioligand Binding Assay (Affinity Determination)
-
Action: Incubate 10 µg of membrane protein with 1 nM
and varying concentrations ( to M) of either this compound or thioperamide for 60 minutes at 25°C. -
Action: Terminate by rapid filtration through GF/B filters and quantify radioactivity.
-
Data Synthesis: Calculate the
and convert to using the Cheng-Prusoff equation.
3.
-
Action: Incubate membranes in assay buffer (containing 100 mM NaCl and 10 µM GDP) with 0.1 nM
and the test ligands. -
Self-Validation Check: The assay must include a known full agonist (e.g., imetit) as a positive control to define 100%
, and a non-hydrolyzable GTP analog to define non-specific binding. If thioperamide fails to reduce basal binding below vehicle-treated levels, it indicates a loss of constitutive receptor activity in the membrane preparation, invalidating the run.
Fig 2: Self-validating experimental workflow for profiling H3R ligands.
Conclusion
The comparison between this compound and thioperamide elegantly demonstrates how structural modifications within the imidazolyl-piperidine class dictate functional outcomes at the H3 receptor. While the constrained agonist mimics histamine to trigger
References
- Thioperamide (MR-12842) | H3 Antagonist - MedchemExpress.com. MedChemExpress.
- Thioperamide | Histamine H3 Receptors - Tocris Bioscience. Tocris Bioscience.
- Thioperamide | Histamine H3 Receptor Antagonists: Tocris Bioscience - R&D Systems. R&D Systems.
- Thioperamide - Wikipedia. Wikipedia.
- The role of cortical and hypothalamic histamine3 receptors in the modulation of central histamine neurotransmission: an in vivo - Ovid. Ovid.
- (PDF) Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H-3-receptor antagonists - ResearchGate. ResearchGate.
Sources
Safety Operating Guide
2-(1H-imidazol-5-yl)piperidine proper disposal procedures
Advanced Operational Guide: Safe Handling and Disposal of 2-(1H-imidazol-5-yl)piperidine
Executive Summary & Mechanistic Rationale
As a potent N-heterocyclic compound frequently utilized in drug discovery and organocatalysis, This compound (CAS: 51746-31-7) presents unique operational and logistical challenges. The molecule features a highly nucleophilic secondary amine (the piperidine ring) coupled with an amphoteric imidazole moiety. This dual-functionality necessitates stringent safety protocols. Improper disposal not only violates environmental regulations but risks severe exothermic reactions if cross-contaminated with incompatible waste streams. This guide provides a self-validating, step-by-step system for the safe lifecycle management of this compound, ensuring operational continuity and laboratory safety.
Hazard Characterization and Causality
To design an effective disposal protocol, scientists must first understand the causality behind the chemical's hazards. The strong basicity of the piperidine ring (conjugate acid pKa ~11) means it acts as a corrosive agent to biological tissues and certain storage materials. Furthermore, 1[1].
Table 1: Quantitative Data and Operational Causality
| Chemical/Physical Property | Value / Characteristic | Operational & Disposal Causality |
| CAS Number | 51746-31-7 | Essential identifier for EPA/RCRA waste profiling and manifesting. |
| Molecular Formula | C8H13N3 | High nitrogen content; generates toxic NOx gases upon incineration. |
| Reactivity Profile | Strong Base, Nucleophile | Highly exothermic reaction with acids; incompatible with strong oxidizers. |
| Primary Hazard Class | Corrosive / Toxic | Requires full PPE (nitrile gloves, splash goggles) during handling and cleanup. |
| Drain Disposal | Strictly Prohibited | 2[2]. |
Waste Segregation and Storage Workflow
The integrity of a disposal system relies on strict segregation at the point of generation. Because of its basic nature, this compound must be isolated from acidic waste streams to prevent heat generation, gas evolution, and potential container rupture.
Figure 1: Workflow for the segregation, accumulation, and final disposal of N-heterocyclic waste.
Step-by-Step Disposal Methodology
Phase 1: Point-of-Generation Capture (Satellite Accumulation Area - SAA)
-
Container Selection: Use High-Density Polyethylene (HDPE) or PTFE-lined glass containers. Mechanistic Rationale: Avoid metal containers, as basic aqueous solutions of amines can induce corrosion and leach heavy metals over time.
-
Segregation: Ensure the container is strictly designated for "Basic Organic Waste." Never mix with halogenated solvents or acidic solutions.
-
Labeling: Affix a hazardous waste label immediately upon placing the first drop of waste into the container.3[3].
Phase 2: Transfer to Central Accumulation Area (CAA)
-
Volume Limits: Once the SAA container reaches its maximum capacity, it must be sealed and dated immediately.
-
Transfer Protocol: Move the sealed, dated container to the facility's CAA within 3 consecutive days. Place it within secondary containment trays to mitigate leak risks.
Phase 3: Final Disposition via TSDF
-
Destruction Method: Transfer the waste via a licensed hazardous waste transporter to a Treatment, Storage, and Disposal Facility (TSDF). The required destruction method is high-temperature incineration equipped with NOx scrubbers, safely neutralizing the nitrogen-rich heterocyclic rings without releasing toxic smog precursors into the atmosphere.
Emergency Spill Response Protocol
In the event of an accidental release, immediate and calculated action is required to prevent exposure and environmental contamination.
-
Isolate and Ventilate: Evacuate non-essential personnel. Ensure local exhaust ventilation is active, as 5[5].
-
Don PPE: Equip a NIOSH-approved respirator (if aerosolized dust/vapor is present), a chemical-resistant suit, and heavy-duty nitrile gloves.
-
Containment: 5[5]. Crucial Causality: Do not use sawdust or paper towels; the basic amine can react with organic materials, potentially generating heat or causing slow degradation.
-
Collection: Use spark-proof tools to transfer the saturated absorbent into a heavy-duty hazardous waste bag or HDPE bucket. Seal, label as "Hazardous Spill Residue - Corrosive/Basic," and route directly to the CAA for expedited pickup.
References
- Safety Data Sheet for 2M Imidazole (B1077) CAE - NEB. neb.com.
- Piperidine - SAFETY D
- Managing Hazardous Chemical Waste in the Lab. labmanager.com.
- Hazardous Waste and Disposal - American Chemical Society. acs.org.
- Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. uswonline.com.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
